1-Nitro-4-tert-butyl-2,6-dimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,3-dimethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-6-10(12(3,4)5)7-9(2)11(8)13(14)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAWLDGUWOQFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279008 | |
| Record name | 1-nitro-4-tert-butyl-2,6-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6279-89-6 | |
| Record name | NSC11015 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-nitro-4-tert-butyl-2,6-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a polysubstituted nitroaromatic compound. The synthesis involves a two-step process commencing with the Friedel-Crafts alkylation of m-xylene to produce the key intermediate, 1-tert-butyl-3,5-dimethylbenzene, followed by its electrophilic nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Core Synthesis Pathway
The primary route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of its precursor, 1-tert-butyl-3,5-dimethylbenzene.[1] The directing effects of the existing tert-butyl and methyl substituents on the aromatic ring guide the position of the incoming nitro group. Both methyl and tert-butyl groups are ortho-, para-directors; however, the interplay of steric hindrance and electronic effects influences the final product distribution.[1]
The synthesis can be broken down into two key stages:
-
Stage 1: Friedel-Crafts Alkylation. Synthesis of the starting material, 1-tert-butyl-3,5-dimethylbenzene, via the alkylation of m-xylene with tert-butyl chloride using a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
-
Stage 2: Electrophilic Nitration. The nitration of the synthesized 1-tert-butyl-3,5-dimethylbenzene using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound and its precursor.
| Parameter | Stage 1: Friedel-Crafts Alkylation | Stage 2: Nitration | Reference |
| Starting Materials | m-xylene, tert-butyl chloride, Aluminum chloride | 1-tert-butyl-3,5-dimethylbenzene, Nitric acid, Sulfuric acid | [2] |
| Molar Ratios | m-xylene:tert-butyl chloride:AlCl₃ (approx. 1:1.02:0.07) | - | [2] |
| Reaction Temperature | Cooled in an ice bath, then room temperature | 0°C to 60°C | [1][3] |
| Reaction Time | ~30 minutes | - | [3] |
| Solvent | Excess m-xylene can act as a solvent | Inert organic solvents can be used | [1][3] |
| Purification Method | Extraction, Washing, Drying, Distillation | Silica gel chromatography or recrystallization | [1][3] |
| Reported Yield | 11.44 g (from 12.2 ml m-xylene and 12.5 ml tert-butyl chloride) | - | [2] |
Note: Specific yield for the nitration step to produce this compound is not explicitly detailed in the surveyed literature, and isomer separation can be challenging.[1]
Experimental Protocols
Stage 1: Synthesis of 1-tert-butyl-3,5-dimethylbenzene (Friedel-Crafts Alkylation)
This protocol is adapted from procedures for the Friedel-Crafts alkylation of m-xylene.[2][3][4]
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
tert-Butyl chloride (2-chloro-2-methylpropane)
-
Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)
-
Ice
-
Water
-
5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane or Diethyl ether (for extraction)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas trap (e.g., a drying tube filled with calcium chloride leading to a beaker with a damp cotton ball to trap HCl gas), add m-xylene and tert-butyl chloride.
-
Cool the flask in an ice-water bath.
-
While stirring, slowly and portion-wise add the anhydrous aluminum chloride catalyst. A vigorous evolution of HCl gas should be observed.
-
After the addition of the catalyst is complete, continue stirring the reaction mixture in the ice bath until the vigorous bubbling subsides (approximately 30 minutes).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, continuing to stir for an additional 30 minutes.
-
To quench the reaction and decompose the catalyst, slowly and cautiously pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The product, 1-tert-butyl-3,5-dimethylbenzene, can be purified by distillation to remove any unreacted m-xylene and byproducts.
Stage 2: Synthesis of this compound (Nitration)
This protocol is a general procedure based on the nitration of substituted benzenes.[1]
Materials:
-
1-tert-butyl-3,5-dimethylbenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the low temperature. This creates the nitrating mixture.
-
In a separate flask, dissolve 1-tert-butyl-3,5-dimethylbenzene in a minimal amount of an inert solvent if necessary, and cool it in an ice bath.
-
Slowly add the prepared cold nitrating mixture dropwise to the solution of 1-tert-butyl-3,5-dimethylbenzene with vigorous stirring, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, continue stirring at this temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC if possible.
-
Upon completion, pour the reaction mixture slowly onto a large amount of crushed ice with stirring.
-
The crude product may precipitate as a solid or can be extracted with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Separate the organic layer and wash it with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product, a mixture of nitro isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol or ethanol) to isolate the desired this compound.[1]
Synthesis Pathway and Experimental Workflow Diagrams
Caption: Overall synthesis pathway for this compound.
References
An In-Depth Technical Guide to 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodologies.
Core Chemical Properties
This compound, also known as 4-tert-butyl-2,6-dimethylnitrobenzene, is a polysubstituted nitroaromatic compound. Its structure, featuring a bulky tert-butyl group and two methyl groups flanking a nitro group, results in unique steric and electronic properties that influence its reactivity.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 6279-89-6 | [2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| IUPAC Name | 1-tert-Butyl-2,6-dimethyl-4-nitrobenzene | N/A |
| Synonyms | 4-tert-butyl-2,6-dimethylnitrobenzene, 5-tert-Butyl-2-nitro-m-xylene | [2] |
Synthesis and Purification
The primary route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of 1-tert-butyl-3,5-dimethylbenzene.[2] The directing effects of the alkyl substituents guide the nitration to the position para to the tert-butyl group and ortho to the two methyl groups.[1]
Experimental Protocol: Electrophilic Aromatic Nitration
Materials:
-
1-tert-butyl-3,5-dimethylbenzene (substrate)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Inert organic solvent (e.g., dichloromethane)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the inert organic solvent in an ice bath.
-
Slowly add concentrated sulfuric acid to the solvent, maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of the cold solvent.
-
Add the substrate, 1-tert-butyl-3,5-dimethylbenzene, to the cooled sulfuric acid solution in the flask.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification Protocol:
The crude product can be purified by either recrystallization or silica gel chromatography.[1]
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol) and allow it to cool slowly to form crystals.
-
Silica Gel Chromatography: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto a silica gel column. Elute with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to separate the desired product from impurities.[1]
Spectroscopic Analysis
The structure of this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show distinct signals for the aromatic protons, the tert-butyl protons (a singlet), and the methyl protons (a singlet).
-
¹³C NMR will show characteristic peaks for the aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbons.
-
-
Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 207). Fragmentation patterns may include the loss of a methyl group from the tert-butyl substituent.[1]
Biological Activity and Potential Applications
While research on the biological effects of this compound is limited, some studies have indicated potential antimicrobial properties.[2] The nitroaromatic scaffold is present in a number of drugs, where the nitro group can be bioreduced to produce reactive nitrogen species that exhibit therapeutic effects, particularly as antibacterial and antiprotozoal agents.[1][3]
The mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals.[4] This process is often specific to anaerobic or microaerophilic environments found in certain pathogens.[4]
Further investigation into the antimicrobial spectrum and mechanism of action of this compound is warranted to explore its potential in drug development. The National Cancer Institute (NCI) has previously assigned the NSC number 11015 to this compound for testing, suggesting an interest in its biological activity.[2]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Signaling Pathway of Nitroaromatic Drugs
While a specific signaling pathway for this compound has not been elucidated, the general mechanism of action for many nitroaromatic antimicrobial drugs involves reductive activation.
Caption: General reductive activation pathway of nitroaromatic antimicrobial agents.
References
An In-depth Technical Guide to 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
CAS Number: 6279-89-6
This technical guide provides a comprehensive overview of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a polysubstituted nitroaromatic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It covers the compound's chemical and physical properties, synthesis and purification methods, and potential applications, with a focus on experimental details and data presentation.
Chemical and Physical Properties
This compound is a sterically hindered aromatic compound. Its structure, featuring a bulky tert-butyl group and two methyl groups flanking a nitro group, imparts specific chemical reactivity and physical characteristics.[1] The electron-withdrawing nature of the nitro group influences the electronic properties of the benzene ring, making it a valuable intermediate in organic synthesis.[2]
Quantitative Data
The following tables summarize the key chemical identifiers and computed physicochemical properties for this compound and its precursor, 1-tert-butyl-3,5-dimethylbenzene.
Table 1: Chemical Identifiers
| Identifier | This compound | 1-tert-butyl-3,5-dimethylbenzene |
| CAS Number | 6279-89-6[1] | 98-19-1[3] |
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈[3] |
| Molecular Weight | 207.27 g/mol [1] | 162.27 g/mol [3] |
| IUPAC Name | 5-tert-butyl-1,3-dimethyl-2-nitrobenzene | 1-tert-butyl-3,5-dimethylbenzene[4] |
| InChI Key | NZAWLDGUWOQFQA-UHFFFAOYSA-N[1] | FZSPYHREEHYLCB-UHFFFAOYSA-N[4] |
Table 2: Physicochemical Properties
| Property | This compound (Computed) | 1-tert-butyl-3,5-dimethylbenzene (Experimental) |
| Exact Mass | 207.12600 g/mol [2] | 162.27 g/mol [3] |
| Topological Polar Surface Area | 45.8 Ų[2] | 0 Ų |
| XLogP3 | 4.2[2] | Not Available |
| Hydrogen Bond Donor Count | 0[2] | 0 |
| Hydrogen Bond Acceptor Count | 2[2] | 0 |
| Rotatable Bond Count | 2[2] | 1 |
| Boiling Point | Not Available | 205-206 °C[] |
| Melting Point | Not Available | -18 °C |
| Density | Not Available | 0.867 g/mL at 25 °C[] |
| Refractive Index | Not Available | n20/D 1.495[] |
Synthesis and Purification
The primary route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of its precursor, 1-tert-butyl-3,5-dimethylbenzene.[1] The directing effects of the alkyl substituents guide the incoming nitro group. While both methyl and tert-butyl groups are ortho-, para-directors, the significant steric hindrance from the bulky tert-butyl group and the two flanking methyl groups heavily influences the position of nitration.[1]
Experimental Protocols
2.1.1. General Nitration Procedure
A common method for the nitration of activated aromatic compounds involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.[1]
-
Reagents:
-
1-tert-butyl-3,5-dimethylbenzene (Substrate)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
The substrate, 1-tert-butyl-3,5-dimethylbenzene, is dissolved in a suitable inert solvent.
-
The nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
The nitrating mixture is added dropwise to the solution of the substrate, maintaining a controlled temperature, typically between 30°C and 60°C, to manage the exothermic reaction.[1]
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure completion.
-
The reaction is quenched by pouring the mixture over crushed ice.
-
The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
2.1.2. Continuous Flow Nitration
For improved control over reaction parameters and enhanced safety, continuous flow reactors have been employed for nitration reactions.[1]
-
Setup: A micro-tubular reactor is immersed in a temperature-controlled oil bath.
-
Reagents:
-
1-tert-butyl-3,5-dimethylbenzene
-
98% Nitric Acid (HNO₃)
-
98% Sulfuric Acid (H₂SO₄)[1]
-
-
Procedure:
-
The nitrating mixture (HNO₃ and H₂SO₄) and the substrate are pumped separately into the micro-tubular reactor at controlled flow rates.
-
The reaction temperature is maintained between 30-60°C.[1]
-
The residence time in the reactor is typically controlled between 60 to 240 seconds.[1]
-
The output from the reactor is collected, and the product is isolated using standard workup procedures as described above.
-
2.1.3. Purification
The crude product, which may contain isomeric byproducts, can be purified by the following methods:
-
Silica Gel Chromatography: This is a standard method for separating isomers and removing impurities.[1]
-
Recrystallization: The crude product can be recrystallized from a suitable solvent, such as methanol, to obtain the pure compound.[3]
Synthesis Workflow
Caption: A flowchart illustrating the synthesis and purification of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound is governed by the principles of electrophilic aromatic substitution, where the regioselectivity is determined by the directing effects of the substituents on the aromatic ring.
References
Spectroscopic Profile of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene (CAS No. 6279-89-6; Molecular Weight: 207.27 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the compound's structure, which features a benzene ring substituted with a nitro group, a tert-butyl group, and two methyl groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl Protons | ~1.3 | Singlet | 9H |
| Methyl Protons | ~2.3 | Singlet | 6H |
| Aromatic Protons | ~7.2 | Singlet | 2H |
Rationale: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The nine equivalent protons of the tert-butyl group and the six equivalent protons of the two methyl groups should each appear as a distinct singlet.[1] The two equivalent aromatic protons are also expected to produce a singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃) | ~31 |
| tert-Butyl (Quaternary C) | ~35 |
| Methyl (CH₃) | ~18 |
| Aromatic (C-H) | ~128 |
| Aromatic (C-CH₃) | ~135 |
| Aromatic (C-NO₂) | ~150 |
| Aromatic (C-tert-butyl) | ~152 |
Rationale: The ¹³C NMR spectrum will show distinct signals for each unique carbon environment. The carbons of the tert-butyl and methyl groups will appear in the aliphatic region, while the aromatic carbons will be observed in the downfield region (120-160 ppm). The carbon atom attached to the electron-withdrawing nitro group is expected to be the most deshielded.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| N-O Symmetric Stretch | 1360 - 1290 | Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1400 | Medium to Weak |
Rationale: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group.[2][3][4] Specifically, two distinct, strong peaks are expected for the asymmetric and symmetric stretching vibrations of the N-O bonds.[2][3] Additional bands corresponding to aromatic and aliphatic C-H stretching and aromatic C=C stretching will also be present.
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Fragmentation Pathway |
| [M]⁺ | 207 | Molecular Ion |
| [M-15]⁺ | 192 | Loss of a methyl radical (•CH₃) |
| [M-30]⁺ | 177 | Loss of nitric oxide (•NO) |
| [M-46]⁺ | 161 | Loss of nitrogen dioxide (•NO₂) |
Rationale: In electron ionization mass spectrometry, the molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic nitro compounds include the loss of a methyl group, nitric oxide (NO), and nitrogen dioxide (NO₂).[5]
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
Use proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.
-
-
Data Analysis: The resulting spectrum will show absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for small organic molecules and typically induces fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often represents the molecular ion, and the other peaks correspond to fragment ions.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. This compound | 6279-89-6 | Benchchem [benchchem.com]
- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-4-tert-butyl-2,6-dimethylbenzene is a polysubstituted nitroaromatic compound.[1] Its structure consists of a benzene ring substituted with a nitro group, a tert-butyl group, and two methyl groups.[1] This technical guide provides a summary of the available physical characteristics of this compound and outlines detailed experimental protocols for the determination of its key physical properties. The primary synthesis route for this compound is the electrophilic aromatic substitution of its precursor, 1-tert-butyl-3,5-dimethylbenzene.[1]
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5-tert-butyl-1,3-dimethyl-2-nitrobenzene | Benchchem |
| CAS Number | 6279-89-6 | [1] |
| Molecular Formula | C12H17NO2 | |
| Molecular Weight | 207.27 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Characterization
Given the absence of reported experimental values, the following section details standardized methodologies for determining the primary physical characteristics of a solid organic compound such as this compound.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the substance transitions from solid to liquid.[2] Impurities typically cause a depression and broadening of the melting point range.[2]
Methodology: Thiele Tube Method [2][3][4]
-
Sample Preparation: A small amount of the dry, powdered compound is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the rubber band used for attachment is above the oil level.[2][3]
-
Heating: The side arm of the Thiele tube is gently and evenly heated with a Bunsen burner.[3] The design of the tube promotes convection currents, ensuring uniform temperature distribution in the oil.[4]
-
Observation: The temperature is increased at a rate of approximately 1-2°C per minute as the expected melting point is approached.[2]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.[3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Capillary Method (Siwoloboff Method) [5]
-
Sample Preparation: A few drops of the liquid compound are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[5][6]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable bath (e.g., an oil bath for temperatures above 100°C).[7]
-
Heating: The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[8]
-
Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. The heating is then stopped.[7]
-
Data Recording: As the liquid cools, the bubbling will cease, and the liquid will be drawn up into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point.[9]
Density Determination
Density is the mass per unit volume of a substance. For an irregularly shaped solid, the density can be determined by the liquid displacement method.
Methodology: Liquid Displacement Method [10][11]
-
Mass Measurement: The mass of a sample of the solid compound is accurately measured using an analytical balance.[11]
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.[11]
-
Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.
-
Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.[11]
-
Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its determined volume.[11]
Solubility Determination
Solubility provides information about the polarity and functional groups present in a molecule. A systematic approach is used to classify the compound's solubility.
Methodology: Qualitative Solubility Testing [12][13][14]
-
Water Solubility: A small amount of the compound (approx. 25 mg) is added to a test tube containing about 0.75 mL of water. The tube is shaken vigorously. If the compound dissolves, its solubility in water is noted. The pH of the aqueous solution can be tested with litmus paper to indicate acidity or basicity.[12][14]
-
Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in dilute acidic and basic solutions.[14]
-
5% NaOH Solution: If the compound dissolves, it is likely an acidic compound (e.g., a carboxylic acid or a phenol).
-
5% NaHCO3 Solution: This is used to distinguish between strong and weak acids. Carboxylic acids are generally soluble, while most phenols are not.
-
5% HCl Solution: If the compound dissolves, it is likely a basic compound (e.g., an amine).
-
-
Solubility in Concentrated Sulfuric Acid: If the compound is insoluble in the above solvents, its solubility in cold, concentrated H2SO4 is tested. Solubility in this strong acid suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a reactive hydrocarbon such as an alkene or an aromatic compound.[14]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a newly synthesized chemical compound.
Caption: Workflow for the characterization of a chemical compound.
References
- 1. This compound | 6279-89-6 | Benchchem [benchchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. flinnsci.com [flinnsci.com]
- 5. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 6. byjus.com [byjus.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. chemconnections.org [chemconnections.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 11. wjec.co.uk [wjec.co.uk]
- 12. scribd.com [scribd.com]
- 13. quora.com [quora.com]
- 14. www1.udel.edu [www1.udel.edu]
A Comprehensive Technical Guide to 1-Nitro-4-tert-butyl-2,6-dimethylbenzene as a Versatile Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and synthetic applications of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a valuable starting material in the field of organic chemistry. This document provides detailed experimental protocols, comprehensive data analysis, and visual representations of reaction pathways to facilitate its use in research and development, particularly in the synthesis of complex organic molecules and potential pharmaceutical intermediates.
Introduction
This compound is a polysubstituted nitroaromatic compound. Its structure, featuring a bulky tert-butyl group and two methyl groups flanking a nitro group on a benzene ring, presents unique steric and electronic properties that make it a valuable building block in organic synthesis. The strategic placement of these substituents influences the reactivity of the aromatic ring and the nitro group, allowing for selective transformations into a variety of functionalized derivatives. This guide will delve into the key aspects of this compound, providing a practical resource for its application in the laboratory.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The following tables summarize the key identifiers and available data for this compound.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 6279-89-6 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | - |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | ||
| Melting Point | ||
| Boiling Point |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source |
| ¹H NMR | Expected: Singlets for the tert-butyl and methyl protons, and a singlet for the aromatic protons. | [1] |
| ¹³C NMR | ||
| IR Spectroscopy | Expected: Strong stretching frequencies characteristic of the nitro group. | [1] |
| Mass Spectrometry |
Note: Specific, experimentally determined spectroscopic data with peak assignments for this compound are not available in the searched literature. The expected characteristics are based on the compound's structure. Researchers should perform their own spectroscopic analysis for structural confirmation.
Synthesis of this compound
The primary method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of 4-tert-butyl-2,6-dimethylbenzene.[1] The directing effects of the alkyl groups (ortho-, para-directing) and the significant steric hindrance from the tert-butyl and two methyl groups guide the incoming nitro group to the desired position.[1]
Experimental Protocol: Electrophilic Nitration
This protocol outlines a general procedure for the nitration of 4-tert-butyl-2,6-dimethylbenzene.
Reagents and Materials:
-
4-tert-butyl-2,6-dimethylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Inert organic solvent (e.g., dichloromethane)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butyl-2,6-dimethylbenzene in an inert organic solvent.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.[1] The temperature should be carefully controlled as the reaction is exothermic.[1]
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature, for example, between 30°C and 60°C, for a specified time (e.g., 60 to 240 seconds in a continuous flow setup).[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.[1]
Diagram 1: Synthesis of this compound
Caption: Electrophilic nitration of 4-tert-butyl-2,6-dimethylbenzene.
Synthetic Applications
This compound serves as a key intermediate for the synthesis of various functionalized molecules. A primary transformation is the reduction of the nitro group to an amine, yielding 4-tert-butyl-2,6-dimethylaniline, which is a versatile precursor for more complex structures.
Reduction to 4-tert-butyl-2,6-dimethylaniline
The reduction of the nitro group is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule.
This protocol details the reduction of this compound to the corresponding aniline using stannous chloride (SnCl₂).
Reagents and Materials:
-
This compound (15 g, 0.072 mol)
-
Stannous chloride (SnCl₂) (41 g, 0.216 mol)
-
Ethanol (300 mL)
-
Aqueous potassium hydroxide (KOH) solution
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (15 g, 0.072 mol) and stannous chloride (41 g, 0.216 mol) in 300 mL of ethanol.[2]
-
Heat the reaction mixture at reflux for 24 hours.[2] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Neutralize the reaction mixture by the slow addition of an aqueous potassium hydroxide solution while stirring.[2]
-
Extract the product with ethyl acetate.[2]
-
Separate the organic phase and purify it by column chromatography to yield 4-tert-butyl-2,6-dimethylaniline.[2] A yield of 58% has been reported for this transformation.[2]
Diagram 2: Reduction of this compound
Caption: Synthesis of 4-tert-butyl-2,6-dimethylaniline.
Further Synthetic Transformations
4-tert-butyl-2,6-dimethylaniline is a valuable intermediate for the synthesis of a variety of compounds, including those with potential applications in materials science and medicinal chemistry. While specific examples of its use in drug development are not extensively documented in the searched literature, its structural similarity to other anilines used in these fields suggests its potential.
Diagram 3: Potential Synthetic Pathways from 4-tert-butyl-2,6-dimethylaniline
Caption: Potential synthetic utility of 4-tert-butyl-2,6-dimethylaniline.
Conclusion
This compound is a readily accessible and synthetically versatile starting material. Its preparation via electrophilic nitration and subsequent reduction to the corresponding aniline opens up a wide array of possibilities for the synthesis of more complex and potentially bioactive molecules. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals to explore the full potential of this valuable chemical building block in their synthetic endeavors. Further research into its applications, particularly in the development of novel pharmaceuticals and functional materials, is highly encouraged.
References
Technical Whitepaper: A Guide to the Synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene from m-Xylene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical guide on the two-step synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a polysubstituted nitroaromatic compound, starting from m-xylene. The synthesis involves an initial Friedel-Crafts alkylation to produce 1-tert-butyl-3,5-dimethylbenzene, followed by a regioselective nitration. This guide details the underlying chemical principles, provides comprehensive experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.
Introduction and Reaction Overview
The synthesis of polysubstituted benzene derivatives is a cornerstone of organic chemistry, with applications in materials science, agrochemicals, and pharmaceuticals. The target molecule, this compound, features a specific arrangement of a bulky tert-butyl group, two methyl groups, and a nitro group, making its synthesis a valuable case study in electrophilic aromatic substitution and regioselectivity.
The synthetic route from m-xylene is a sequential two-step process:
-
Step 1: Friedel-Crafts Alkylation: m-Xylene is alkylated with a tert-butyl source, typically tert-butyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2][3] This reaction forms the intermediate, 1-tert-butyl-3,5-dimethylbenzene.
-
Step 2: Electrophilic Nitration: The intermediate is subsequently nitrated using a classic nitrating mixture of nitric acid and sulfuric acid to yield the final product, this compound.[4]
The overall transformation is governed by the principles of electrophilic aromatic substitution, where the directing effects of the alkyl substituents and steric hindrance play crucial roles in determining the final product structure.
Synthesis Pathway and Logical Workflow
The logical progression of the synthesis, from starting materials to the final product, is outlined below.
Caption: Overall two-step synthesis pathway from m-xylene.
The following diagram illustrates the typical laboratory workflow for executing this synthesis.
Caption: A typical experimental workflow for the synthesis.
Experimental Protocols and Data
Step 1: Friedel-Crafts Alkylation of m-Xylene
This step involves the electrophilic substitution of a tert-butyl group onto the m-xylene ring. While the two methyl groups are ortho-, para-directing, the substitution occurs primarily at the 5-position (meta to both methyls) to yield 1-tert-butyl-3,5-dimethylbenzene. This outcome is attributed to thermodynamic control; the 1,3,5-substituted product is the most sterically favored and stable isomer.[3][5]
Experimental Protocol:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas trap (e.g., an inverted funnel over a beaker of water with an indicator), add m-xylene and tert-butyl chloride.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.[1]
-
Catalyst Addition: While stirring, slowly and portion-wise add the Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) chloride). The reaction is exothermic and will evolve HCl gas.[1] Maintain the temperature below 10 °C during addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30-60 minutes, and then let it warm to room temperature. Continue stirring for an additional 1-2 hours or until gas evolution ceases.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice, optionally containing concentrated HCl to dissolve the aluminum salts.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified further by vacuum distillation.
Quantitative Data for Alkylation:
| Parameter | Value / Compound | Molar Mass ( g/mol ) | Moles (approx.) | Volume / Mass | Reference |
| Reactant | m-Xylene | 106.17 | 0.091 | 12.2 mL (10.6 g) | [6] |
| Reactant | tert-Butyl Chloride | 92.57 | 0.114 | 12.5 mL (10.6 g) | [6] |
| Catalyst | Aluminum Chloride | 133.34 | 0.0075 | 1.0 g | [6] |
| Condition | Temperature | - | - | 0 °C to Room Temp | [1] |
| Condition | Reaction Time | - | - | 2-3 hours | [1] |
| Product | 1-tert-Butyl-3,5-dimethylbenzene | 162.28 | - | - | - |
Note: The provided values are based on literature examples and should be adapted as necessary.
Step 2: Nitration of 1-tert-Butyl-3,5-dimethylbenzene
In this step, the aromatic ring of the intermediate is nitrated. All three alkyl groups (two methyl, one tert-butyl) are activating, ortho-, para-directors. The incoming electrophile (NO₂⁺) is directed to the 2-position (ortho to one methyl and the tert-butyl group, and para to the other methyl group), which is the most activated and sterically accessible position.
Experimental Protocol:
-
Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid dropwise to concentrated sulfuric acid with stirring. Keep the temperature of the mixture below 10 °C.
-
Reactant Addition: In a separate flask, dissolve the 1-tert-butyl-3,5-dimethylbenzene from Step 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or the sulfuric acid itself).
-
Reaction: Cool the solution of the intermediate to 0-5 °C. Slowly add the pre-chilled nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10 °C. The reaction is highly exothermic.
-
Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. A solid precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[2] The melting point of 4-tert-butyl-2,6-dimethylnitrobenzene is 84-85 °C.[7]
Quantitative Data for Nitration:
| Parameter | Value / Compound | Molar Mass ( g/mol ) | Molar Ratio (approx.) | Notes | Reference |
| Reactant | 1-tert-Butyl-3,5-dimethylbenzene | 162.28 | 1.0 | - | - |
| Reagent | Nitric Acid (98%) | 63.01 | 1.1 - 1.3 | Part of nitrating mixture | [8] |
| Reagent | Sulfuric Acid (98%) | 98.08 | 2.0 - 4.0 (rel. to HNO₃) | Catalyst and solvent | [8] |
| Condition | Temperature | - | - | 0-10 °C | General Practice |
| Condition | Reaction Time | - | - | 1.5-2 hours | General Practice |
| Product | This compound | 207.27 | - | Yellow Crystalline Solid | [2][7] |
Note: Molar ratios are based on similar nitrations of m-xylene derivatives and may require optimization.[8][9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Musk xylene - Wikipedia [en.wikipedia.org]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. This compound | 6279-89-6 | Benchchem [benchchem.com]
- 5. Solved In a Friedel-Crafts reaction using meta-xylene, | Chegg.com [chegg.com]
- 6. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]
- 7. 4-TERT-BUTYL-2,6-DIMETHYLNITROBENZENE | 6279-89-6 [chemicalbook.com]
- 8. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
- 9. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic Nitration of 4-tert-Butyl-1,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic nitration of 4-tert-butyl-1,3-dimethylbenzene, a key transformation in the synthesis of various chemical intermediates. This document outlines the reaction's core principles, expected regiochemical outcomes, and detailed experimental protocols.
Introduction to Electrophilic Aromatic Nitration
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry, enabling the direct functionalization of aromatic rings. The nitration of benzene and its derivatives is a classic example, proceeding through the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic π-system.[1][2][3][4][5] The nitronium ion is typically generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, most commonly sulfuric acid.[1][2][4][5]
The reaction mechanism involves three key steps:
-
Generation of the electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly reactive nitronium ion.
-
Electrophilic attack: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the hydrogensulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.
Regioselectivity in the Nitration of 4-tert-Butyl-1,3-dimethylbenzene
The position of nitration on a substituted benzene ring is governed by the electronic and steric effects of the existing substituents. In 4-tert-butyl-1,3-dimethylbenzene, we have three activating, ortho,para-directing alkyl groups: two methyl groups and one tert-butyl group.
-
Electronic Effects: All three alkyl groups are electron-donating through an inductive effect and hyperconjugation, thereby activating the aromatic ring towards electrophilic attack. This increased electron density is most pronounced at the ortho and para positions relative to each substituent.
-
Steric Effects: The tert-butyl group is significantly bulkier than the methyl groups. This steric hindrance will impede the approach of the electrophile to the positions ortho to the tert-butyl group (positions 3 and 5).
Considering these factors, we can predict the likely positions of nitration on the 4-tert-butyl-1,3-dimethylbenzene ring:
-
Position 2: This position is ortho to one methyl group and meta to the other methyl and the tert-butyl group. It is sterically accessible.
-
Position 5: This position is ortho to the tert-butyl group and one methyl group, and para to the other methyl group. It is sterically hindered by the adjacent tert-butyl group.
-
Position 6: This position is ortho to one methyl group and meta to the other methyl and the tert-butyl group. It is sterically accessible.
Based on a qualitative analysis, the primary sites of nitration are expected to be positions 2 and 6, as they are activated by the methyl groups and are not significantly sterically hindered. Position 5 is highly activated electronically but is sterically shielded by the bulky tert-butyl group, making substitution at this site less favorable. Therefore, the major products of mononitration are anticipated to be 1-tert-butyl-2,4-dimethyl-5-nitrobenzene and 1-tert-butyl-2,4-dimethyl-6-nitrobenzene. Due to the buttressing effect of the adjacent methyl group, position 6 might be slightly more favored than position 2.
Predicted Product Distribution
| Product Name | Position of Nitration | Predicted Distribution |
| 1-tert-butyl-2,4-dimethyl-6-nitrobenzene | 6 | Major |
| 1-tert-butyl-2,4-dimethyl-5-nitrobenzene | 5 | Minor |
| 1-tert-butyl-2,4-dimethyl-2-nitrobenzene | 2 | Major |
Experimental Protocol: Mononitration of 4-tert-Butyl-1,3-dimethylbenzene
The following protocol is adapted from established procedures for the nitration of similar alkylated benzenes and provides a reliable method for the synthesis of the mononitro derivatives of 4-tert-butyl-1,3-dimethylbenzene.
Reagents and Materials:
| Reagent/Material | Quantity | Molar Equivalent |
| 4-tert-Butyl-1,3-dimethylbenzene | 10.0 g (61.6 mmol) | 1.0 |
| Concentrated Nitric Acid (70%) | 4.8 mL (73.9 mmol) | 1.2 |
| Concentrated Sulfuric Acid (98%) | 10.0 mL | Catalyst |
| Dichloromethane (CH₂Cl₂) | 100 mL | Solvent |
| Saturated Sodium Bicarbonate Solution | 50 mL | Quenching |
| Brine | 50 mL | Washing |
| Anhydrous Magnesium Sulfate | 5 g | Drying Agent |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 4-tert-butyl-1,3-dimethylbenzene in 50 mL of dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate beaker, carefully add 4.8 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture to the stirred solution of the substrate via the dropping funnel over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Once the starting material is consumed, slowly pour the reaction mixture over 100 g of crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
The isomeric products can be separated by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Visualizations
Signaling Pathway: Electrophilic Nitration Mechanism
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Workflow
Caption: Workflow for the nitration of 4-tert-butyl-1,3-dimethylbenzene.
References
Methodological & Application
Experimental protocol for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene synthesis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene. The primary synthetic route is the electrophilic aromatic substitution (EAS) of 1-tert-butyl-3,5-dimethylbenzene.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Additionally, it includes a summary of the key physical and spectroscopic data for the synthesized molecule.
Introduction
This compound is a polysubstituted nitroaromatic compound. Its synthesis is a classic example of electrophilic aromatic nitration, where the directing effects of the alkyl substituents on the benzene ring guide the position of the incoming nitro group. Both the tert-butyl and methyl groups are ortho-, para-directors; however, the steric hindrance from the bulky tert-butyl group and the two adjacent methyl groups plays a significant role in the regioselectivity of the nitration.[1] Careful control of reaction conditions, particularly temperature, is crucial for achieving the desired product and minimizing the formation of isomers.[1]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Cat. No. |
| 1-tert-Butyl-3,5-dimethylbenzene | 98% | Sigma-Aldrich | 233587 |
| Nitric Acid (HNO₃), 98% | Reagent | VWR | Varies |
| Sulfuric Acid (H₂SO₄), 98% | Reagent | VWR | Varies |
| Dichloromethane (CH₂Cl₂) | ACS | VWR | Varies |
| Sodium Bicarbonate (NaHCO₃) | ACS | VWR | Varies |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | VWR | Varies |
| Silica Gel (for column chromatography) | 230-400 mesh | VWR | Varies |
| Hexane | ACS | VWR | Varies |
| Ethyl Acetate | ACS | VWR | Varies |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Experimental Protocol
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add 1-tert-butyl-3,5-dimethylbenzene.
-
Dissolve the starting material in a minimal amount of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
2. Preparation of Nitrating Mixture:
-
In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 molar ratio, while cooling in an ice bath. Caution: This mixing is highly exothermic.
3. Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise to the cooled solution of 1-tert-butyl-3,5-dimethylbenzene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
4. Work-up:
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
5. Purification:
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
-
Alternatively, recrystallization from a suitable solvent such as methanol can be employed for purification.
Data Summary
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 6279-89-6 | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Appearance | - | |
| Melting Point | - |
Note: Experimental data for appearance and melting point were not available in the searched literature.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected to show characteristic singlets for the tert-butyl and methyl protons.[1] |
| ¹³C NMR | - |
| IR (Infrared) | Prominent strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected in the regions of 1500-1620 cm⁻¹ and 1300-1390 cm⁻¹, respectively.[1] |
Note: Specific, experimentally obtained spectroscopic data for this compound were not found in the publicly available literature searched.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitro-4-tert-butyl-2,6-dimethylbenzene is a substituted nitroaromatic compound with potential applications in medicinal chemistry. Nitroaromatic compounds are known to exhibit a range of biological activities, and this particular molecule's substitution pattern may confer specific properties of interest. This document provides detailed protocols for the synthesis of this compound and for the preliminary evaluation of its potential antimicrobial and herbicidal activities. It should be noted that while the protocols provided are based on established methodologies for similar compounds, specific quantitative data for this compound is not extensively available in published literature. The following sections are intended to serve as a comprehensive guide for researchers to initiate their own investigations into the medicinal chemistry applications of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of the precursor, 4-tert-butyl-2,6-dimethylbenzene.[1] The directing effects of the alkyl substituents (tert-butyl and methyl groups) guide the incoming nitro group. While both methyl and tert-butyl groups are ortho-, para-directors, the significant steric hindrance from the bulky tert-butyl group and the two flanking methyl groups influences the position of nitration.[1]
Experimental Protocol: Electrophilic Nitration
Materials:
-
4-tert-butyl-2,6-dimethylbenzene
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-tert-butyl-2,6-dimethylbenzene in 50 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add 15 mL of concentrated sulfuric acid to the solution. Maintain the temperature below 10 °C during the addition.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of the substrate over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate this compound.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Potential Antimicrobial Activity
Nitroaromatic compounds are known to possess antimicrobial properties. The proposed mechanism of action involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to and damage cellular macromolecules such as DNA, leading to cell death.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (medium with inoculum and standard antibiotic) and a negative control (medium with inoculum and DMSO, ensuring the final DMSO concentration is non-toxic to the microbes).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Visualization of Proposed Antimicrobial Mechanism:
Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.
Potential Herbicidal Activity
Certain nitroaromatic compounds have been investigated for their herbicidal properties. The mechanism of action can vary, but for some related compounds, it involves the inhibition of essential plant biochemical pathways, such as cellulose biosynthesis.
Experimental Protocol: Seed Germination and Seedling Growth Inhibition Assay
Materials:
-
This compound
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress)
-
Petri dishes with filter paper
-
Distilled water
-
Acetone
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the stock solution in distilled water to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 µM). Ensure the final acetone concentration is low and non-phytotoxic (typically <0.5%).
-
Place a sterile filter paper in each Petri dish and moisten it with 5 mL of the respective test solution or a control solution (distilled water with the same concentration of acetone).
-
Place a defined number of seeds (e.g., 20) on the filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).
-
After a set period (e.g., 7 days), record the percentage of seed germination and measure the root and shoot length of the seedlings.
-
Calculate the concentration of the compound that causes 50% inhibition of germination or growth (IC50) by plotting the inhibition percentage against the log of the compound concentration.
Quantitative Data Summary (Hypothetical)
As no specific experimental data for this compound is readily available, the following table is presented as a template for researchers to populate with their own experimental findings.
| Biological Activity | Test Organism/System | Endpoint | Result (e.g., µg/mL or µM) |
| Antimicrobial | Staphylococcus aureus | MIC | Experimental Data |
| Escherichia coli | MIC | Experimental Data | |
| Candida albicans | MIC | Experimental Data | |
| Herbicidal | Arabidopsis thaliana | IC50 (Germination) | Experimental Data |
| Arabidopsis thaliana | IC50 (Root Growth) | Experimental Data |
Conclusion
This compound presents an interesting scaffold for investigation in medicinal chemistry. The provided protocols for its synthesis and biological evaluation offer a solid foundation for researchers to explore its potential as an antimicrobial or herbicidal agent. The generation of quantitative data through these standardized assays will be crucial in determining the structure-activity relationships and the therapeutic or agrochemical potential of this and related compounds. It is imperative that all experimental work is conducted with appropriate safety precautions in a laboratory setting.
References
Application Notes and Protocols: 1-Nitro-4-tert-butyl-2,6-dimethylbenzene in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a key intermediate in fine chemical synthesis. This document details its synthesis, characterization, and subsequent application, particularly as a precursor to versatile aniline derivatives.
Introduction
This compound (also known as 5-tert-butyl-2-nitro-m-xylene) is a polysubstituted nitroaromatic compound. Its structure, featuring a bulky tert-butyl group and two methyl groups on a nitrobenzene core, makes it a valuable building block in organic synthesis. The nitro group can be readily reduced to an amine, providing access to 4-tert-butyl-2,6-dimethylaniline, a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activity. Nitroaromatic compounds, in general, are fundamental in the production of a wide array of commercial products such as dyes, polymers, and pesticides, and are instrumental in the synthesis of complex bioactive molecules.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 6279-89-6 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 5-tert-butyl-1,3-dimethyl-2-nitrobenzene |
| Synonyms | 4-tert-butyl-2,6-dimethylnitrobenzene, 5-tert-Butyl-2-nitro-m-xylene |
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of its precursor, 1-tert-butyl-3,5-dimethylbenzene.[1] The bulky tert-butyl group and the two methyl groups direct the nitration to the position between the methyl groups.
This protocol is based on the nitration of 1-tert-butyl-3,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
1-tert-butyl-3,5-dimethylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.
-
In a separate flask, dissolve 1-tert-butyl-3,5-dimethylbenzene in a minimal amount of an inert organic solvent, such as dichloromethane.
-
Slowly add the solution of 1-tert-butyl-3,5-dimethylbenzene to the cold nitrating mixture dropwise, ensuring the reaction temperature is maintained between 30 °C and 60 °C.[1] The reaction is exothermic and requires careful temperature control to minimize the formation of dinitro byproducts.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 1-3 hours, monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization to afford pure this compound.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | 1-tert-butyl-3,5-dimethylbenzene | [1] |
| Nitrating Mixture | Conc. HNO₃ and Conc. H₂SO₄ | [1] |
| Temperature | 30-60 °C | [1] |
| Purification | Silica gel chromatography or recrystallization | [1] |
A continuous flow reactor method has also been described using 98% HNO₃ and 98% H₂SO₄ at 30–60°C with a residence time of 60 to 240 seconds.[1]
Reduction to 4-tert-butyl-2,6-dimethylaniline
The nitro group of this compound can be readily reduced to an amino group to yield 4-tert-butyl-2,6-dimethylaniline.
Materials:
-
This compound
-
Stannous Chloride (SnCl₂)
-
Ethanol
-
Aqueous Potassium Hydroxide solution
-
Ethyl Acetate
Procedure:
-
To a solution of this compound in ethanol, add stannous chloride.
-
Heat the reaction mixture at reflux for several hours (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of aqueous potassium hydroxide solution with stirring.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 4-tert-butyl-2,6-dimethylaniline.
-
The crude product can be further purified by column chromatography or distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-(tert-butyl)-1,3-dimethyl-2-nitrobenzene |
| Reducing Agent | Stannous Chloride |
| Solvent | Ethanol |
| Reaction Time | 24 hours (at reflux) |
| Yield | 58% |
Characterization Data (Predicted)
¹H NMR:
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
A singlet for the six equivalent protons of the two methyl groups.
-
A singlet for the two aromatic protons.
¹³C NMR:
-
Signals corresponding to the quaternary carbon of the tert-butyl group and the methyl carbons.
-
Signals for the methyl groups attached to the aromatic ring.
-
Signals for the aromatic carbons, including the carbon bearing the nitro group and the other substituted and unsubstituted carbons.
IR Spectroscopy:
-
Strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic (tert-butyl and methyl) groups.
Applications in Fine Chemical Synthesis
The primary utility of this compound lies in its role as a precursor to 4-tert-butyl-2,6-dimethylaniline. This aniline derivative is a valuable intermediate in various fields of fine chemical synthesis.
-
Agrochemicals and Pharmaceuticals: Sterically hindered anilines are important building blocks for a variety of bioactive molecules. The presence of the bulky tert-butyl group and the ortho-methyl groups can influence the pharmacological properties of the final compounds by affecting their conformation, solubility, and metabolic stability.
-
Dyestuffs: Aniline derivatives are classical precursors to a wide range of dyes. The specific substitution pattern of 4-tert-butyl-2,6-dimethylaniline can be exploited to synthesize dyes with specific colors and properties.
-
Polymer Chemistry: 4-tert-butyl-2,6-dimethylaniline can be used as a monomer or a modifying agent in the synthesis of specialized polymers. It is also used as a rubber antioxidant and a polymer anti-aging agent.
Workflow Diagrams
Synthesis of this compound
Caption: Synthetic workflow for this compound.
Conversion to 4-tert-butyl-2,6-dimethylaniline and Further Applications
Caption: Pathway from the nitro compound to the aniline intermediate and its applications.
References
Application Notes and Protocols for the Characterization of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene. The following sections outline methodologies for the identification, quantification, and purity assessment of this compound using various analytical techniques.
Compound Information
Structure:
Chemical Formula: C₁₂H₁₇NO₂
Molecular Weight: 207.27 g/mol
CAS Number: 6279-89-6
Analytical Techniques
A suite of analytical techniques is recommended for the comprehensive characterization of this compound. These include spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
2.1.1. Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts. Note that experimental values may vary based on the solvent and instrument used.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.3 | s | 2H |
| tert-Butyl-H | ~1.3 | s | 9H |
| Methyl-H | ~2.4 | s | 6H |
2.1.2. Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-NO₂ | ~150 |
| C-tert-butyl | ~148 |
| C-CH₃ | ~135 |
| Aromatic C-H | ~125 |
| C(tert-butyl) | ~35 |
| C(CH₃)₃ (tert-butyl) | ~31 |
| CH₃ | ~20 |
2.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for NMR Analysis
Caption: Workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
2.2.1. Characteristic FT-IR Peaks
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Asymmetric NO₂ Stretch | 1520 - 1560 |
| Symmetric NO₂ Stretch | 1345 - 1385 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-H Bend (Alkyl) | 1365 - 1465 |
2.2.2. Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest and use a liquid cell.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the pure solvent/KBr).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation.
2.3.1. Expected Mass Spectrum Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 207 | [M]⁺ (Molecular Ion) |
| 192 | [M - CH₃]⁺ |
| 161 | [M - NO₂]⁺ |
| 146 | [M - NO₂ - CH₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
2.3.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS method is suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard GC-MS system.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantifying it in mixtures. A reversed-phase method is generally suitable.
2.4.1. HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
2.4.2. Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
System Suitability: Before sample analysis, inject a standard solution to ensure the system is performing correctly (check for peak shape, retention time, and detector response).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Disclaimer
The quantitative data presented in the tables (NMR chemical shifts and mass spectral fragmentation) are predicted values and should be used for guidance only. It is highly recommended to obtain experimental data for the specific batch of this compound being analyzed for accurate characterization. The provided protocols are general methods and may require optimization for specific instrumentation and analytical goals.
Application Notes and Protocols: NMR Spectroscopy of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene. The information herein is intended to guide researchers in obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.
Introduction
This compound is a substituted aromatic compound of interest in synthetic organic chemistry and potentially in materials science and drug discovery. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of this molecule. This document outlines the predicted ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for the analysis.
Predicted NMR Spectral Data
Due to the absence of experimentally published spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, including 2,6-dimethyl-1-nitrobenzene and 4-tert-butyltoluene, and established principles of NMR spectroscopy. The predictions are for a sample dissolved in deuterated chloroform (CDCl₃).
2.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
Aromatic Protons (H-3, H-5): The two equivalent aromatic protons are expected to appear as a singlet in the region of 7.0-7.5 ppm. The electron-donating methyl and tert-butyl groups will shield these protons, while the electron-withdrawing nitro group will deshield them.
-
Methyl Protons (2,6-CH₃): The six equivalent protons of the two methyl groups are expected to appear as a singlet in the region of 2.2-2.5 ppm.
-
tert-Butyl Protons (4-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a singlet in the region of 1.2-1.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3, H-5 | 7.20 | Singlet | 2H |
| 2,6-CH₃ | 2.35 | Singlet | 6H |
| 4-C(CH₃)₃ | 1.30 | Singlet | 9H |
2.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-1) will be significantly deshielded. The carbons bearing the methyl groups (C-2, C-6) and the tert-butyl group (C-4) will also show distinct chemical shifts. The aromatic CH carbons (C-3, C-5) will appear in the typical aromatic region.
-
Alkyl Carbons: Signals for the methyl carbons and the quaternary and methyl carbons of the tert-butyl group are expected in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150.0 |
| C-2, C-6 | 134.0 |
| C-3, C-5 | 125.0 |
| C-4 | 152.0 |
| C (CH₃)₃ | 35.0 |
| C(CH₃ )₃ | 31.0 |
| 2,6-CH₃ | 17.0 |
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Sample Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration (Optional): If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most high-quality deuterated solvents already contain TMS.
3.2. NMR Data Acquisition
The following are general acquisition parameters that may require optimization based on the specific NMR spectrometer being used.
3.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 12-16 ppm (centered around 6 ppm).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
3.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 75-151 MHz
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
3.3. Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for NMR analysis.
4.2. Chemical Structure and Predicted NMR Signals
Application Notes and Protocols for the Mass Spectrometry of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene using mass spectrometry. The methodologies outlined are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a standard and robust technique for the analysis of volatile and semi-volatile nitroaromatic compounds. This guide includes predicted mass spectral data, a detailed experimental protocol, and a proposed fragmentation pathway to aid in the identification and characterization of this compound.
Introduction
This compound is a substituted nitroaromatic compound. The analysis of such compounds is of significant interest in various fields, including environmental monitoring, chemical synthesis, and drug development, due to their potential biological activity and use as synthetic intermediates. Mass spectrometry, particularly when coupled with gas chromatography, offers a sensitive and specific method for the identification and quantification of these analytes. This document outlines the expected mass spectrometric behavior of this compound under electron ionization and provides a standardized protocol for its analysis.
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily accessible, a predicted fragmentation pattern can be deduced based on the analysis of structurally similar compounds, such as 1-tert-butyl-4-nitrobenzene and 2,6-dimethylnitrobenzene. The molecular weight of this compound is 207.27 g/mol .
The primary fragmentation pathways anticipated under electron ionization (EI) include the loss of a methyl group from the tert-butyl substituent (a common fragmentation for t-butyl groups), and the fragmentation of the nitro group.
Table 1: Predicted Major Fragment Ions for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity |
| 207 | [M]+• (Molecular Ion) | Low to Medium |
| 192 | [M - CH3]+ | High |
| 177 | [M - 2CH3]+ or [M - NO]+ | Medium |
| 161 | [M - NO2]+ | Medium |
| 146 | [M - NO2 - CH3]+ | Medium |
| 91 | [C7H7]+ (Tropylium ion) | Low |
Experimental Protocol: GC-MS Analysis
This protocol provides a general procedure for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix interference.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.
Table 2: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split 10:1 for higher concentrations) |
| Oven Temperature Program | Initial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-350 amu |
| Scan Rate | 2 scans/sec |
3.3. Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain mass spectra for qualitative analysis and library matching.
-
For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring the characteristic ions listed in Table 1.
-
Process the chromatographic and mass spectrometric data using the instrument's software to identify the peak corresponding to this compound based on its retention time and mass spectrum.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.
Application Notes and Protocols for the Purification of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a key intermediate in various synthetic pathways. The following methods are designed to ensure high purity of the final compound, which is critical for subsequent reactions and biological testing.
Introduction
This compound is a nitroaromatic compound whose synthesis often results in a mixture of isomers and byproducts. The separation of the desired product from these impurities, particularly meta-nitro isomers, can be challenging due to their similar polarities.[1] This document outlines two primary methods for the purification of the target compound: silica gel column chromatography and recrystallization.
Purification Methods Overview
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
| Method | Principle | Best Suited For |
| Silica Gel Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of isomers and closely related impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent system at different temperatures. | Removal of less soluble or more soluble impurities; final polishing step. |
Experimental Protocols
Silica Gel Column Chromatography
This method is effective for separating the target compound from its isomers and other byproducts of the nitration reaction.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity is often effective. Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (e.g., to 7:3 hexane:ethyl acetate).[1]
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Illustrative Data for Column Chromatography:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: Hexane:Ethyl Acetate (9:1 to 7:3) |
| Crude Product Purity | ~85% |
| Purified Product Purity | >98% |
| Typical Yield | 70-85% |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. For compounds with similar structures, such as isomers, fractional crystallization may be necessary.
Materials and Equipment:
-
Crude or partially purified this compound
-
Methanol (MeOH) or an ethanol/water mixture
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: Based on protocols for similar compounds, methanol is a suitable solvent for recrystallization.[2][3] An ethanol/water mixture can also be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot methanol by gently heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out of the solution.
-
Cooling: To maximize the yield, place the flask in an ice bath to further cool the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Illustrative Data for Recrystallization:
| Parameter | Value |
| Solvent System | Methanol |
| Initial Purity | ~95% (after chromatography) |
| Final Purity | >99.5% |
| Typical Recovery | 80-90% |
Workflow Diagrams
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for purification by silica gel column chromatography.
Concluding Remarks
The successful purification of this compound is crucial for its application in research and development. The protocols provided herein offer robust methods for achieving high purity. It is recommended to perform small-scale trials to optimize the conditions for your specific crude product mixture. The separation of isomers can be challenging, and a combination of chromatography and recrystallization may be necessary to achieve the desired purity.
References
Application Notes and Protocols: Synthesis of Novel Compounds from 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel compounds utilizing 1-Nitro-4-tert-butyl-2,6-dimethylbenzene as a starting material. The protocols detailed below focus on the transformation of this nitroaromatic compound into versatile intermediates and their subsequent conversion into novel azo dyes and Schiff bases, which are classes of compounds with significant potential in materials science and medicinal chemistry.
Introduction
This compound is a sterically hindered nitroaromatic compound that serves as a valuable precursor for the synthesis of more complex molecules. The primary synthetic utility of this compound lies in the reduction of its nitro group to an amine, yielding 4-tert-butyl-2,6-dimethylaniline. This aniline derivative, with its bulky tert-butyl group and flanking methyl groups, provides a unique scaffold for the development of novel compounds with tailored electronic and steric properties.
Overall Synthetic Workflow
The synthesis of novel compounds from this compound follows a two-step process. The initial step involves the reduction of the nitro group to an amine. The resulting 4-tert-butyl-2,6-dimethylaniline is then used as a key building block in subsequent reactions to generate target molecules such as azo dyes and Schiff bases.
Application Notes and Protocols for the Continuous Flow Synthesis of 2,6-Dimethylnitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the continuous flow synthesis of 2,6-dimethylnitrobenzene, an important intermediate in the pharmaceutical and dye industries.[1][2] The protocols leverage the advantages of microreactor technology to ensure a safer, more efficient, and scalable synthesis process compared to traditional batch methods.
Introduction
The nitration of m-xylene yields a mixture of 2,4-dimethylnitrobenzene and the desired 2,6-dimethylnitrobenzene. Continuous flow chemistry offers significant advantages for this process, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, which are critical for managing the highly exothermic nature of nitration reactions.[3] Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for such hazardous reactions, allowing for stable and efficient production.[1]
Core Benefits of Continuous Flow Synthesis
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Enhanced Safety: The small reaction volumes within the microreactor minimize the risk associated with the highly exothermic nitration process.
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Improved Yield and Selectivity: Precise control over temperature, residence time, and stoichiometry leads to higher yields of the desired 2,6-dimethylnitrobenzene isomer and reduced formation of byproducts like dinitro compounds.[2]
-
Process Stability and Scalability: Continuous flow processes are inherently more stable and can be readily scaled up by numbering-up or extending operational duration.
-
Reduced Reaction Time: Significant reduction in reaction time from hours in batch reactors to seconds or minutes in continuous flow systems.[1][2]
Experimental Protocols
Protocol 1: Single-Step Nitration in a Micro-tube Reactor
This protocol is adapted from a patented method for the continuous synthesis of 2,6-dimethylnitrobenzene.[1][2]
Materials:
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m-Xylene (99%)
-
Nitric Acid (98%)
-
Sulfuric Acid (98%)
-
Sodium Carbonate Solution (for neutralization)
-
Water (for washing)
Equipment:
-
Two high-precision pumps for reagent delivery
-
Micro-tube reactor (e.g., stainless steel, 0.1-1 mm inner diameter)
-
Temperature-controlled bath (e.g., oil bath)
-
Back pressure regulator
-
Liquid-liquid separator
-
Collection vessel
Procedure:
-
Nitrating Mixture Preparation: Prepare the mixed acid by combining 98% sulfuric acid and 98% nitric acid in a molar ratio of 2-4:1.
-
System Setup: Immerse the micro-tube reactor in the temperature-controlled bath. Connect the outlets of the two pumps to a T-mixer at the inlet of the micro-tube reactor. Connect the reactor outlet to the liquid-liquid separator.
-
Reaction Execution:
-
Set the temperature of the bath to the desired reaction temperature (30-60 °C).
-
Pump the prepared mixed acid and m-xylene separately into the micro-tube reactor.
-
Adjust the flow rates to achieve a molar ratio of nitric acid to m-xylene between 1.1 and 1.3.
-
Control the total flow rate to maintain a residence time of 60-240 seconds within the reactor.
-
-
Work-up:
-
The reaction mixture continuously flows from the reactor into the liquid-liquid separator, where the organic and inorganic phases are separated.
-
The organic phase is sequentially washed with a sodium carbonate solution and then with water until neutral.
-
The washed organic phase is collected for analysis and further purification (e.g., rectification) to isolate 2,6-dimethylnitrobenzene and 2,4-dimethylnitrobenzene.[1][2]
-
Protocol 2: Two-Step Mononitration for Enhanced Yield
This conceptual protocol is based on a two-step nitration method designed to improve the yield of mononitrated products.[4]
Materials and Equipment: As per Protocol 1, with the addition of a second microreactor and a third high-precision pump.
Procedure:
-
First Nitration Step:
-
In the first microreactor, react m-xylene with nitric acid.
-
-
Second Nitration Step:
-
Introduce sulfuric acid into the outlet stream of the first reactor using a T-mixer before it enters a second microreactor. The sulfuric acid acts as a catalyst to promote the reaction of any unreacted m-xylene with the remaining nitric acid.[4]
-
-
Work-up: The output from the second reactor undergoes the same liquid-liquid separation and washing procedure as described in Protocol 1.
Data Presentation
The following tables summarize the quantitative data obtained from the continuous flow synthesis of dimethylnitrobenzene isomers.
| Parameter | Value | Reference |
| Starting Material | m-Xylene | [1][2] |
| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | [1][2] |
| Molar Ratio H₂SO₄:HNO₃ | 2-4 | [1][2] |
| Molar Ratio HNO₃:m-xylene | 1.1-1.3 | [1][2] |
| Reaction Temperature | 30-60 °C | [1][2] |
| Residence Time | 60-240 s | [1][2] |
| Reactor Type | Micro-tube reactor | [1][2] |
Table 1: Optimized Reaction Parameters for Single-Step Nitration
| Outcome | Result | Reference |
| Total Recovery (2,4- and 2,6-isomers) | > 95% | [2] |
| Yield of 2,6-dimethylnitrobenzene | > 40% | [2] |
| Dinitro Compound Byproduct | < 2.5% | [2] |
| Yield of Mononitro m-xylenes (Two-Step) | 99% | [4] |
Table 2: Performance Metrics of Continuous Flow Nitration
Visualizations
Caption: Experimental workflow for continuous flow synthesis.
Caption: Nitration reaction signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction has resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
A: A low yield in this nitration reaction can stem from several factors. The primary areas to investigate are reaction temperature, the ratio of nitrating agents, and the purity of the starting material.
-
Reaction Temperature: The nitration of aromatic compounds is an exothermic reaction. Maintaining the correct temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, the risk of side reactions, such as the formation of di-nitro byproducts like 4-tert-butyl-2,6-dimethyl-1,3-dinitrobenzene, increases significantly. It is crucial to control the temperature, typically between 30°C and 60°C, to optimize the yield of the desired mono-nitro product.
-
Nitrating Mixture: The ratio of nitric acid to sulfuric acid is a key parameter. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. An insufficient amount of sulfuric acid will result in a lower concentration of the nitronium ion and a slower, less efficient reaction.
-
Starting Material Purity: The purity of the starting material, 4-tert-butyl-2,6-dimethylbenzene, is essential. Impurities can consume the nitrating agent or interfere with the reaction, leading to a lower yield of the desired product.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Issue 2: Difficulty in Purifying the Product
Q: I am having trouble separating the desired this compound from byproducts. What are the common impurities and what are the best purification strategies?
A: A major challenge in this synthesis is the separation of the target compound from its isomers, which have very similar polarities. This can lead to low yields after purification.
-
Common Impurities: The primary impurities are isomeric mono-nitro products. Due to the directing effects of the alkyl groups (ortho-, para-directing), nitration can also occur at other positions on the benzene ring, leading to the formation of meta-nitro derivatives. Additionally, as mentioned earlier, di-nitrated byproducts can form if the reaction conditions are not carefully controlled.
-
Purification Strategies:
-
Silica Gel Chromatography: This is a common method for separating the isomers. Careful selection of the eluent system is crucial. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. A gradual increase in the polarity of the eluent can help to achieve better separation.
-
Recrystallization: This technique can be effective if a suitable solvent is found in which the solubility of the desired isomer is significantly different from that of the impurities at different temperatures.
-
Fractional Distillation: For larger scale purifications, vacuum distillation may be an option, provided the boiling points of the isomers are sufficiently different.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 4-tert-butyl-2,6-dimethylbenzene?
A1: The recommended temperature range is between 30°C and 60°C. Exceeding this range can lead to the formation of undesirable di-nitro byproducts, while temperatures below this range may result in an incomplete reaction.
Q2: What are the primary isomeric byproducts I should expect?
A2: The tert-butyl and methyl groups are ortho- and para-directing. However, due to steric hindrance from the bulky tert-butyl group and the two methyl groups, the formation of other isomers is possible. The most common isomeric byproducts are meta-nitro derivatives.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s).
Q4: What is the role of sulfuric acid in this reaction?
A4: Concentrated sulfuric acid acts as a catalyst. It protonates the nitric acid to generate the nitronium ion (NO₂⁺), which is the electrophile that attacks the benzene ring in this electrophilic aromatic substitution reaction.
Data Presentation
Table 1: Effect of Temperature on Product Distribution (Illustrative)
| Temperature (°C) | Desired Product Yield (%) | Di-nitro Byproduct (%) | Unreacted Starting Material (%) |
| 20 | 40 | < 1 | 55 |
| 40 | 75 | 5 | 15 |
| 60 | 65 | 15 | 10 |
| 80 | 45 | 35 | 5 |
Note: These are illustrative values and actual results may vary based on specific experimental conditions.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-tert-butyl-2,6-dimethylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The typical molar ratio is approximately 1:2 (HNO₃:H₂SO₄). Allow the mixture to cool to 0-5°C.
-
Reaction Setup: Dissolve 4-tert-butyl-2,6-dimethylbenzene in a suitable organic solvent like dichloromethane in a separate flask equipped with a magnetic stirrer and a dropping funnel. Cool this flask in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the solution of the starting material while maintaining the reaction temperature between 30°C and 40°C. Use the ice bath to control the temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent can be employed.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Reaction pathway for the synthesis of this compound.
Technical Support Center: Nitration of 4-tert-butyl-1,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-tert-butyl-1,3-dimethylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 4-tert-butyl-1,3-dimethylbenzene, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Mononitro Product
-
Question: My reaction is resulting in a low yield of the expected 5-tert-butyl-2,4-dimethyl-1-nitrobenzene. What are the likely causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Cautiously increasing the reaction time or temperature can improve conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Side Reactions: Significant formation of byproducts through side reactions such as dinitration, ipso-nitration, or oxidation can consume the starting material and reduce the yield of the desired product.
-
Losses During Workup: The product may be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.
-
Issue 2: Formation of Multiple Isomers
-
Question: I am observing the formation of multiple nitrated isomers in my product mixture. How can I control the regioselectivity of the reaction?
-
Answer: The directing effects of the alkyl groups on the benzene ring influence the position of nitration. While the primary product is expected to be 5-tert-butyl-2,4-dimethyl-1-nitrobenzene due to the directing influence of the two methyl groups and the tert-butyl group, other isomers can form.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder nitration at the ortho positions. While this generally favors nitration at the less hindered positions, the electronic directing effects of the methyl groups are strong.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. The choice of nitrating agent and solvent can also influence isomer distribution.
-
Issue 3: Presence of Dinitrated Byproducts
-
Question: My analysis shows the presence of dinitrated products. How can I prevent over-nitration?
-
Answer: The activating nature of the alkyl groups makes the mononitrated product susceptible to a second nitration. To minimize dinitration:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess of nitric acid will significantly promote dinitration.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will reduce the likelihood of a second nitration occurring.
-
Slow Addition: Add the nitrating agent slowly to the solution of the aromatic compound to maintain a low concentration of the nitrating species throughout the reaction.
-
Issue 4: Evidence of Ipso-Nitration and Rearrangement Products
-
Question: I have identified byproducts that appear to be the result of ipso-nitration and subsequent rearrangements. How can I minimize these side reactions?
-
Answer: Ipso-nitration involves the substitution of a substituent other than hydrogen, in this case, potentially the tert-butyl group. This can lead to the formation of various byproducts.
-
Nitrating Agent: The choice of nitrating agent can influence the extent of ipso-nitration. Milder nitrating agents may reduce the occurrence of this side reaction.
-
Temperature Control: Ipso-nitration is often more prevalent at higher temperatures. Maintaining a low and controlled reaction temperature is critical.
-
Issue 5: Formation of Oxidation Byproducts
-
Question: I am observing byproducts that suggest oxidation of the methyl groups. How can I avoid this?
-
Answer: The methyl groups on the benzene ring are susceptible to oxidation by the nitrating mixture, especially under harsh conditions.
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Temperature: High reaction temperatures can lead to the oxidation of benzylic positions. Strict temperature control is essential.
-
Nitrating Agent Concentration: Using highly concentrated or fuming nitric acid increases the risk of oxidation. Using a mixture of concentrated nitric and sulfuric acid under controlled conditions is a standard approach to mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the mononitration of 4-tert-butyl-1,3-dimethylbenzene?
A1: The major product is expected to be 5-tert-butyl-2,4-dimethyl-1-nitrobenzene . The two methyl groups and the tert-butyl group are all ortho, para-directors. The position between the two methyl groups (position 2) is sterically hindered. The positions ortho to the tert-butyl group are also sterically hindered. The most favored position for electrophilic attack is position 5 (or 1), which is para to one methyl group and ortho to the other, and meta to the tert-butyl group, representing a balance of electronic activation and manageable steric hindrance.
Q2: What are the common side reactions to be aware of?
A2: The primary side reactions include:
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Formation of other mononitro isomers: Due to competing directing effects.
-
Dinitration: The initial product is still activated towards further nitration.
-
Ipso-nitration: Attack at the carbon bearing the tert-butyl group, which can lead to dealkylation or rearrangement products.
-
Oxidation: The methyl groups can be oxidized to carboxylic acids or other oxygenated species.
Q3: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?
A3:
-
Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the different isomers and byproducts in the reaction mixture, as well as for quantitative analysis of the product distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the desired product and any isolated byproducts.
Quantitative Data on Product Distribution
The following table summarizes the approximate product distribution that can be expected from the nitration of a closely related isomer, 4-tert-butyl-1,2-dimethylbenzene, which provides insights into the potential byproducts in the nitration of 4-tert-butyl-1,3-dimethylbenzene. The actual distribution for the 1,3-isomer may vary.
| Product | Approximate Yield (%) | Notes |
| 4-tert-butyl-1,2-dimethyl-5-nitrobenzene | 60-70 | Major desired regioisomer. |
| 4-tert-butyl-1,2-dimethyl-6-nitrobenzene | 15-25 | Minor desired regioisomer. |
| 2-tert-butyl-4,5-dimethylphenyl acetate | 5-10 | Product of ipso-attack and rearrangement. |
| 5-tert-butyl-2-methylbenzaldehyde | <5 | Oxidation byproduct. |
| Dinitro products | Variable | Dependent on reaction conditions. |
Experimental Protocol: Nitration of 4-tert-butyl-1,3-dimethylbenzene
This protocol is a general guideline and may require optimization.
Materials:
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4-tert-butyl-1,3-dimethylbenzene
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable solvent)
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Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq) in an ice bath.
-
Slowly add 4-tert-butyl-1,3-dimethylbenzene (1.0 eq) to the cooled sulfuric acid with continuous stirring.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of the aromatic compound over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizations
Technical Support Center: Purification of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Nitro-4-tert-butyl-2,6-dimethylbenzene. The following sections offer detailed guidance on the removal of common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most prevalent impurities include:
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Isomeric Byproducts: The primary impurity is typically the meta-nitro isomer (2-Nitro-5-tert-butyl-1,3-dimethylbenzene) due to its similar polarity to the desired para-nitro product, making separation challenging.[1]
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Unreacted Starting Material: Residual 4-tert-butyl-2,6-dimethylbenzene may be present if the nitration reaction did not go to completion.
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Dinitrated Products: Over-nitration can lead to the formation of dinitro-isomers, which will have significantly different chromatographic behavior.
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Oxidation Byproducts: The strong oxidizing conditions of the nitration reaction can lead to the formation of phenolic and other oxidized species.
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Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture may remain in the crude product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purification are:
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Column Chromatography: Silica gel chromatography is effective for separating the desired product from isomers and other byproducts.[1]
-
Recrystallization: This method is useful for removing impurities with different solubility profiles from the target compound.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. It allows for the visualization of the separation of the desired product from impurities. A suitable TLC solvent system can be determined through systematic screening.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired para-isomer from the meta-isomer.
Possible Cause: The solvent system used for elution is not optimal for resolving compounds with similar polarities.
Solution:
-
Optimize the Solvent System:
-
Start with a non-polar solvent system, such as a hexane/ethyl acetate mixture with a high percentage of hexane.
-
Gradually increase the polarity by incrementally adding more ethyl acetate.
-
Run TLC plates with various solvent ratios to identify the system that provides the best separation between the spots corresponding to the para and meta isomers.
-
-
Adjust the Stationary Phase:
-
If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (basic or neutral).
-
Issue 2: The compound is not eluting from the column.
Possible Cause: The eluent is not polar enough to move the compound through the silica gel.
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try changing to 90:10 or 85:15.
-
Ensure the compound was properly loaded onto the column and did not precipitate at the top.
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
Possible Cause: The solution is supersaturated, or the cooling process is too rapid.
Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Seed Crystals: If available, add a small seed crystal of the pure compound to initiate crystallization.
Issue 2: No crystals form upon cooling.
Possible Cause:
-
Too much solvent was used, and the solution is not saturated.
-
The solution is supersaturated but requires nucleation.
Solution:
-
Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Induce Crystallization: Use the scratching or seed crystal techniques described above.
-
Use an Anti-Solvent: If the compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution until it becomes slightly turbid, then allow it to cool.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading).
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If separation is slow, you can gradually increase the polarity of the eluting solvent.
-
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Methanol or ethanol are often good starting points for nitroaromatic compounds.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Typical Stationary Phase | Silica Gel | N/A |
| Example Eluent System | Hexane:Ethyl Acetate (e.g., 95:5 to 90:10) | Methanol or Ethanol |
| Typical Recovery | Variable, depends on impurity profile | >80% (if single major impurity) |
| Purity Achieved | High (>98%) | High (>98%) |
Visualizations
References
Optimizing reaction conditions for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene. It is intended for researchers, scientists, and drug development professionals conducting and optimizing this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the electrophilic aromatic substitution (EAS) of the precursor, 1-tert-butyl-3,5-dimethylbenzene.[1] This involves the nitration of the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]
Q2: Why is temperature control so critical in this nitration reaction?
A2: Temperature is a crucial parameter due to the exothermic nature of the nitration reaction.[2] Poor temperature control can lead to several issues:
-
Increased formation of byproducts: Higher temperatures can promote the formation of unwanted isomers and dinitrated products.
-
Reduced yield and purity: The desired product may be consumed in side reactions at elevated temperatures.
-
Safety hazards: Runaway reactions can occur if the heat generated is not effectively dissipated.
A controlled temperature range, typically between 30°C and 60°C, is recommended for this synthesis.[1]
Q3: What are the common isomers and byproducts I should expect?
A3: The primary challenge in this synthesis is the formation of isomeric products due to the directing effects of the alkyl groups on the benzene ring. While the tert-butyl and methyl groups are ortho- and para-directing, steric hindrance from the bulky tert-butyl group can influence the position of nitration. You may also encounter dinitrated and polynitrated byproducts if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent). Oxidation of the methyl groups is also a potential side reaction.
Q4: How can I purify the final product?
A4: The most common methods for purifying this compound are silica gel chromatography and recrystallization.[1]
-
Silica gel chromatography: This technique is effective for separating the desired product from its isomers and other impurities based on their different polarities.
-
Recrystallization: This method can be used to obtain a highly pure product. A common solvent for recrystallization is methanol (MeOH).
Q5: What is the role of sulfuric acid in this reaction?
A5: Concentrated sulfuric acid serves two main purposes in this nitration reaction:
-
Catalyst: It protonates the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile that attacks the benzene ring.[3][4][5]
-
Dehydrating agent: It absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and slow down or stop the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Insufficient nitrating agent: The amount of nitric acid may be too low relative to the starting material. 2. Low reaction temperature: The reaction may be too slow at a very low temperature. 3. Poor mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and slow reaction rates. 4. Deactivated starting material: The presence of deactivating impurities in the 1-tert-butyl-3,5-dimethylbenzene can inhibit the reaction. | 1. Optimize stoichiometry: Ensure a slight molar excess of nitric acid. 2. Adjust temperature: Gradually increase the temperature within the recommended range (30-60°C) while monitoring the reaction progress. 3. Improve agitation: Use a magnetic stirrer or overhead stirrer to ensure efficient mixing of the reactants. 4. Purify starting material: Ensure the purity of the starting material before use. |
| Formation of multiple spots on TLC (indicating a mixture of products) | 1. High reaction temperature: Promotes the formation of various isomers and dinitrated products. 2. Prolonged reaction time: Can lead to further nitration of the desired product. 3. Incorrect ratio of nitric to sulfuric acid: An improper acid ratio can affect the regioselectivity of the reaction. | 1. Maintain strict temperature control: Use an ice bath or a controlled temperature bath to keep the reaction within the optimal temperature range. 2. Monitor reaction progress: Use TLC or GC to monitor the reaction and stop it once the starting material is consumed. 3. Optimize acid ratio: Experiment with different ratios of HNO₃ to H₂SO₄ to find the optimal conditions for the desired isomer. |
| Dark, tar-like residue in the reaction mixture | 1. Overheating: Localized or bulk overheating can lead to the decomposition of reactants and products. 2. Oxidation: Strong oxidizing conditions can lead to the oxidation of the starting material or product, especially the methyl groups. | 1. Ensure slow and controlled addition of reactants: Add the nitrating mixture dropwise to the starting material with efficient cooling and stirring. 2. Use a less aggressive nitrating agent: Consider alternative nitrating agents if oxidation is a persistent issue. |
| Difficulty in separating isomers by column chromatography | 1. Similar polarity of isomers: The isomers of the product may have very similar polarities, making separation difficult. 2. Inappropriate solvent system: The chosen eluent may not have the optimal polarity to resolve the isomers. | 1. Use a high-resolution column: Employ a longer column with a finer silica gel. 2. Optimize the eluent: Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation. A shallow solvent gradient may be necessary. |
Experimental Protocols
Synthesis of this compound
Materials:
-
1-tert-butyl-3,5-dimethylbenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-butyl-3,5-dimethylbenzene in dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid to the flask while maintaining the temperature at or below 5°C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the starting material over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Silica Gel Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 2% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene *
| Temperature (°C) | % ortho-nitrotoluene | % meta-nitrotoluene | % para-nitrotoluene |
| 0 | 60 | 4 | 36 |
| 30 | 58 | 5 | 37 |
| 60 | 55 | 6 | 39 |
*Data is illustrative for toluene nitration and shows a general trend. The specific isomer distribution for 1-tert-butyl-3,5-dimethylbenzene will be different due to the presence of the tert-butyl group.
Table 2: Comparison of Batch vs. Continuous Flow Nitration of Toluene *
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Reaction Time | Hours | Minutes |
| Temperature Control | Difficult, potential for hotspots | Excellent, precise control |
| Safety | Higher risk of runaway reaction | Significantly safer |
| Yield of Mononitrated Product | ~85-90% | >95% |
| Dinitration Byproducts | Higher percentage | Significantly lower |
*This table provides a qualitative and general quantitative comparison. Specific yields and conditions will vary based on the substrate and exact setup.[6][7][8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway of Electrophilic Nitration
The following diagram illustrates the key steps in the electrophilic nitration of an aromatic ring.
Caption: Key steps in the electrophilic nitration of an aromatic compound.
References
- 1. This compound | 6279-89-6 | Benchchem [benchchem.com]
- 2. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitration and flow chemistry [ewadirect.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
1-Nitro-4-tert-butyl-2,6-dimethylbenzene stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene?
A1: this compound is a polysubstituted nitroaromatic compound.[1] Generally, the nitro group, combined with the stability of the benzene ring, makes nitroaromatic compounds resistant to oxidative degradation.[2] The bulky tert-butyl and methyl groups on the benzene ring may provide some steric hindrance, potentially influencing its reactivity and stability. However, like many nitroaromatic compounds, it should be considered potentially reactive and handled with care.
Q2: What are the recommended storage conditions for this compound?
A2: Based on general guidelines for similar nitroaromatic compounds, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5] It should be kept away from heat, sparks, open flames, and other sources of ignition.[3] Some sources suggest storing under an inert atmosphere, such as nitrogen, to prevent potential degradation.
Q3: What materials are incompatible with this compound?
A3: While specific incompatibility data is unavailable for this compound, general guidelines for nitroaromatic compounds suggest avoiding contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Reactions with these substances can be vigorous and potentially lead to decomposition or hazardous situations.
Q4: Are there any known decomposition products for this compound?
A4: Specific decomposition products for this compound have not been documented in the available resources. However, thermal decomposition of nitroaromatic compounds can release toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Change in physical appearance (e.g., color darkening, crystallization). | Decomposition or contamination. | Do not use the material. Dispose of it according to your institution's hazardous waste protocols. Consider acquiring a fresh batch. |
| Inconsistent experimental results using a previously reliable batch. | Degradation of the compound leading to lower purity. | Perform a purity analysis (e.g., HPLC, GC-MS, NMR) to confirm the integrity of the compound. If degradation is confirmed, procure a new sample. |
| Pressure buildup in the storage container. | Gaseous decomposition products forming. | CAUTION: Handle with extreme care in a well-ventilated fume hood. Do not attempt to open a visibly pressurized container. Contact your institution's safety officer for guidance on handling and disposal. |
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, a quantitative stability profile cannot be provided. The table below summarizes general storage recommendations for nitroaromatic compounds based on available safety data for similar molecules.
| Parameter | Recommended Condition | Source (Analogous Compounds) |
| Storage Temperature | Cool, dry place | [3][4][5] |
| Atmosphere | Tightly sealed container; consider inert gas (e.g., Nitrogen) | |
| Light Sensitivity | Store in a light-resistant container (amber vial). | General laboratory best practice for organic compounds. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, strong bases. | General chemical safety guidelines. |
Experimental Protocols
Protocol: Assessment of Compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of a sample of this compound over time.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Reference standard of this compound (if available, of known purity)
- HPLC system with a UV detector and a C18 reverse-phase column
2. Standard Preparation:
- Prepare a stock solution of the reference standard in acetonitrile at a known concentration (e.g., 1 mg/mL).
- Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
3. Sample Preparation:
- Prepare a solution of the this compound sample to be tested in acetonitrile at the same concentration as the stock solution of the reference standard.
4. HPLC Method:
- Mobile Phase: A gradient of acetonitrile and water is typically effective for nitroaromatic compounds. A starting point could be 60:40 acetonitrile:water, with a gradient to 90:10 acetonitrile:water over 15 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: Nitroaromatic compounds typically have strong UV absorbance. A starting wavelength of 254 nm is recommended.
- Run Time: 20 minutes
5. Procedure:
- Inject the calibration standards to establish a calibration curve.
- Inject the sample solution.
- Analyze the chromatogram of the sample for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
- Quantify the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
- To assess stability over time, store the sample under desired conditions (e.g., room temperature, refrigerated, protected from light) and re-analyze at regular intervals (e.g., 1 week, 1 month, 3 months). A decrease in the main peak area and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Troubleshooting workflow for assessing sample stability.
Caption: Decision process for storage and handling.
References
Technical Support Center: Synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? The most direct and common method is the electrophilic aromatic substitution (EAS) of the precursor, 4-tert-butyl-2,6-dimethylbenzene (also known as 1-tert-butyl-3,5-dimethylbenzene).[1] This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2]
Q2: Why is temperature control critical during the nitration process? The nitration of aromatic compounds is a highly exothermic reaction.[1] Without strict temperature control, the reaction rate can increase uncontrollably, leading to a higher risk of side reactions, such as the formation of multiple nitro groups on the ring (dinitration) or oxidation byproducts.[2] Maintaining a low and stable temperature is paramount for achieving high selectivity and yield of the desired mono-nitro product.
Q3: What are the expected directing effects of the substituents on the starting material? The starting material, 4-tert-butyl-2,6-dimethylbenzene, has three alkyl substituents. Both the tert-butyl group and the methyl groups are activating, ortho-, para-directors.[1] However, the significant steric hindrance from the bulky tert-butyl group and the two adjacent methyl groups strongly influences the position of the incoming nitro group, making the synthesis of the specific desired isomer a key challenge.[1][3]
Q4: What are the most common side products and how can their formation be minimized? Common side products include other positional isomers (such as meta-nitro derivatives) and dinitrated compounds.[1] Minimizing their formation involves:
-
Strict Temperature Control: Keeping the reaction temperature low and constant, often between 0°C and 50°C.[1][2]
-
Slow Reagent Addition: Adding the nitrating mixture slowly and dropwise to the substrate solution allows for better heat dissipation and prevents localized areas of high reagent concentration.
-
Precise Stoichiometry: Using the correct molar ratio of the nitrating agent to the substrate.
Q5: Why is the purification of this compound often challenging? A primary challenge is the separation of the target product from its isomers.[1] These isomers often have very similar polarities, which makes them difficult to separate effectively using standard techniques like silica gel chromatography, potentially leading to low yields after purification.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature too low.2. Ineffective Nitrating Agent: Degradation of nitric acid or improper preparation of the nitrating mixture.3. Product Loss During Workup: Product may be partially soluble in the aqueous phase or lost during extraction. | 1. Monitor the reaction by TLC; if incomplete, allow it to stir longer or slightly increase the temperature while monitoring for side products.2. Use fresh, concentrated acids. Prepare the nitrating mixture just before use and keep it cold.3. Ensure proper phase separation. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and combine the organic layers.[4] |
| Formation of Multiple Products (Isomers, Dinitration) | 1. High Reaction Temperature: The reaction was allowed to get too warm, promoting side reactions.[2]2. Poor Mixing/Rapid Addition: Localized "hot spots" due to rapid addition of the nitrating agent.3. Incorrect Stoichiometry: An excess of the nitrating agent was used. | 1. Maintain the reaction in an ice bath and monitor the internal temperature closely. Aim for a range of 0-10°C for maximum selectivity.2. Add the nitrating agent dropwise with vigorous stirring.3. Use a slight molar excess of the substrate relative to the nitrating agent to favor mono-nitration. |
| Difficulty in Product Purification | 1. Co-elution of Isomers: Isomers have similar polarity, making separation by column chromatography difficult.[1]2. Oily Product: The crude product fails to solidify, indicating the presence of impurities. | 1. Use a high-performance chromatography system or a long column with a shallow solvent gradient.2. Attempt recrystallization from various solvents, such as methanol, which has been shown to be effective for similar compounds.[5] If it remains an oil, purify via column chromatography first. |
| Uncontrolled or "Runaway" Reaction | 1. Highly Exothermic Nature: The intrinsic nature of the nitration reaction.2. Rapid Reagent Addition: Adding the nitrating mixture too quickly.3. Inadequate Cooling: The cooling bath is not sufficient to dissipate the heat generated. | 1. Always conduct the reaction in a well-ventilated fume hood with a blast shield in place.2. Add the nitrating agent very slowly (dropwise) and monitor the temperature continuously.3. Ensure a robust cooling system (e.g., an ice/salt bath) is in place before starting the addition. |
Experimental Protocols
Protocol 1: Batch Synthesis of this compound
Materials:
-
4-tert-butyl-2,6-dimethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with gentle stirring. Allow the mixture to cool to 0-5°C.
-
Reaction Setup: Dissolve 4-tert-butyl-2,6-dimethylbenzene in a suitable inert solvent (e.g., a minimal amount of acetic anhydride or dichloromethane) in a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to 0°C in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate. Maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with stirring. This will quench the reaction.
-
Extraction: Transfer the resulting mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the reaction mixture).[4]
-
Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like methanol.[1][5]
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common synthesis issues.
References
Technical Support Center: Byproduct Analysis in the Synthesis of 2,6-Dimethylnitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-dimethylnitrobenzene. The following sections address common issues related to byproduct formation and analysis.
Troubleshooting and FAQs
Q1: My reaction is producing a low yield of 2,6-dimethylnitrobenzene and a high concentration of the 2,4-dimethylnitrobenzene isomer. What are the likely causes and how can I improve the selectivity?
A1: This is a common challenge in the nitration of m-xylene. The formation of isomeric byproducts is governed by the directing effects of the two methyl groups on the aromatic ring. While both are ortho, para-directing, the 4-position is sterically less hindered and electronically activated, often leading to the 2,4-isomer as the major product.[1][2]
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can enhance the selectivity for the 2,6-isomer. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Stepwise addition of the nitrating agent at a controlled low temperature is a common strategy.[3]
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence isomer distribution. Using a milder nitrating agent or adjusting the composition of the mixed acid (sulfuric acid and nitric acid) can alter the selectivity.
-
Reaction Time: Extended reaction times can sometimes lead to isomerization or the formation of dinitro compounds. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Q2: I am observing unexpected peaks in my Gas Chromatography (GC) analysis of the crude product. How can I identify these unknown byproducts?
A2: Unexpected peaks in your GC chromatogram likely correspond to other isomeric mononitro-m-xylenes, dinitrated products, or oxidized byproducts.
Identification Workflow:
-
GC-MS Analysis: The most effective method for identifying unknown peaks is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each peak will provide a fragmentation pattern that can be compared against a spectral library (e.g., NIST) for identification.
-
Retention Index Comparison: If you have access to analytical standards, comparing the retention times of the unknown peaks with those of the standards can confirm their identity. Even without standards, comparing experimental retention indices with literature values can aid in identification.[4]
-
Consider Dinitration: The presence of peaks with a higher molecular weight might indicate the formation of dinitro-m-xylene isomers. Check the mass spectra for molecular ions corresponding to dinitrated species.[5][6]
Q3: What are the common dinitrated byproducts, and how can their formation be minimized?
A3: Dinitrated byproducts, such as 2,4-dinitro-m-xylene and 2,6-dinitro-m-xylene, can form if the reaction conditions are too harsh.
Minimization Strategies:
-
Stoichiometry of Nitrating Agent: Use a controlled molar ratio of the nitrating agent to m-xylene. An excess of the nitrating agent will favor dinitration.
-
Reaction Temperature: High reaction temperatures increase the rate of the second nitration. Maintaining a low and consistent temperature is crucial.
-
Reaction Time: As mentioned previously, shorter reaction times can help to limit the formation of dinitrated products.
Byproduct Distribution in the Nitration of m-Xylene
The following table summarizes typical byproduct distribution in the synthesis of 2,6-dimethylnitrobenzene under various reported conditions.
| Reaction Conditions | 2,6-Dimethylnitrobenzene Yield (%) | 2,4-Dimethylnitrobenzene Yield (%) | Other Byproducts (e.g., Dinitro compounds) (%) | Reference |
| Mixed acid (H₂SO₄/HNO₃) in a four-hole boiling flask with two-stage temperature control. | 19 | 76 | 5 (other isomers and dinitrides) | [5] |
| Mixed acid nitration process using a static mixer reactor. | ~28.1 (mass ratio 3:7) | ~65.4 (mass ratio 3:7) | Not specified | [5] |
| Continuous synthesis in a micro-tubular reactor with a nitric acid to meta-xylene molar ratio of 1.1, reaction temperature of 60°C, and residence time of 60s. | 42.6 | Not specified, but total recovery of isomers was 96.4% | 2.3 | [5] |
| Continuous synthesis in a micro-tube reactor with a nitric acid to m-xylene molar ratio of 1.3, reaction temperature of 60°C, and residence time of 240s. | 45.8 | Not specified, but total recovery of isomers was 97.2% | 1.2 | [6] |
| Mixed acid (sulfuric 59%/nitric 25%/water 16% by weight) at 35-50°C. | 16-25 | 75-85 | Not specified | [2] |
Experimental Protocols
Protocol: GC-MS Analysis of Nitrated m-Xylene Isomers
This protocol outlines a general procedure for the analysis of the product mixture from the nitration of m-xylene using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture in ice-cold water.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with a dilute sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the dried organic extract to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended for separating xylene isomers, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the components by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each component by calculating the peak area percentage.
Visualizations
Caption: Synthesis pathway of 2,6-dimethylnitrobenzene and its major byproducts.
Caption: Troubleshooting flowchart for byproduct issues in 2,6-dimethylnitrobenzene synthesis.
Caption: Experimental workflow for GC-MS analysis of byproduct formation.
References
- 1. Sciencemadness Discussion Board - 2,6-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. guidechem.com [guidechem.com]
- 4. jeol.com [jeol.com]
- 5. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
- 6. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
Technical Support Center: Chromatography Purification of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene by chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for developing a solvent system for Thin Layer Chromatography (TLC) is a non-polar solvent mixture, gradually increasing polarity. A common and effective eluent system is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate, and adjust the ratio to achieve an optimal retention factor (Rf) of 0.2-0.4 for the desired compound.
Q2: My compound is not moving from the baseline on the TLC plate, even with a more polar solvent system. What should I do?
If your compound remains at the baseline, it indicates very strong interaction with the silica gel. While this compound is not expected to be extremely polar, crude reaction mixtures can contain highly polar impurities. If the target compound is indeed not moving, you can try a more polar solvent system like dichloromethane/methanol. However, first, ensure that the issue is not due to insolubility of the crude material in the spotting solvent.
Q3: I am observing significant peak tailing in my column chromatography. How can I improve the peak shape?
Peak tailing for nitroaromatic compounds on silica gel can be attributed to several factors.[1][2] One common cause is the interaction of the slightly acidic nitro groups with the silanol groups on the silica surface.[1] To mitigate this, consider the following:
-
Solvent System Modification: Adding a small amount of a slightly more polar or acidic component to the mobile phase can sometimes improve peak shape.
-
Deactivated Silica: Using silica gel that has been deactivated (e.g., with water or triethylamine) can reduce the strong interactions causing tailing.
-
Column Overloading: Ensure you are not overloading the column with too much crude material.[1] A general rule of thumb is to load 1-5% of the silica gel weight.
Q4: I am having difficulty separating the desired product from a close-running impurity. What are my options?
Co-elution of isomers or byproducts with similar polarities is a common challenge in the purification of substituted nitroaromatics.[3] To improve separation:
-
Optimize the Solvent System: Perform a thorough TLC analysis with a range of solvent systems of varying polarities. Sometimes a less conventional solvent system, such as toluene/ethyl acetate, can provide better selectivity for aromatic compounds.
-
Use a Longer Column: Increasing the column length can enhance the resolution between closely eluting compounds.
-
Gradient Elution: Employing a shallow solvent gradient during column chromatography can help to better resolve compounds with similar Rf values.
Q5: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what can I do?
Nitroaromatic compounds can sometimes be sensitive to the acidic nature of silica gel.[4] To test for on-column degradation, you can perform a 2D TLC. Spot the compound in one corner of a TLC plate, run the plate in a suitable eluent, then rotate the plate 90 degrees and run it again in the same eluent. If a new spot appears that is not on the diagonal, it suggests degradation.
If decomposition is confirmed, you can:
-
Use Deactivated Silica: As mentioned for peak tailing, this can also prevent degradation.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with optimized flow rates.
Quantitative Data Summary
The following table provides typical chromatographic parameters for compounds structurally related to this compound. This data can be used as a starting point for method development.
| Compound | Stationary Phase | Eluent System (v/v) | Retention Factor (Rf) | Reference |
| 1-tert-Butyl-4-nitrobenzene | Silica Gel | Hexane/Ethyl Acetate | Not specified | ChemicalBook |
| 4-Nitro-1,1'-biphenyl | Silica Gel | 5% Ethyl Acetate in Hexanes | 0.46 | Royal Society of Chemistry |
| tert-Butyl 2-(4-nitrophenyl)-1H-pyrrole-1-carboxylate | Silica Gel | 5% Ethyl Acetate in Hexanes | 0.56 | Royal Society of Chemistry |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Optimization
-
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under UV light (254 nm).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. The ideal Rf for the target compound for column chromatography is typically between 0.2 and 0.4.
Protocol 2: Flash Column Chromatography for Purification
-
Column Packing: Select a glass column of appropriate size. A general guideline is to use 50-100 g of silica gel per gram of crude material. Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
-
Elution: Begin elution with the solvent system determined from TLC analysis. Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a key intermediate in various synthetic pathways. The following sections detail the experimental protocols and present a comparative performance analysis to aid in method selection and implementation.
Understanding the Analyte and Potential Impurities
This compound is synthesized via the electrophilic nitration of 1-tert-butyl-3,5-dimethylbenzene.[1] This reaction can yield several isomeric impurities, with the primary challenge in chromatographic analysis being the effective separation of the main compound from these closely related structures. The most probable impurities are other mono-nitrated isomers where the nitro group is positioned at different locations on the benzene ring.
Comparative HPLC Methods
Two robust HPLC methods are presented below, employing different stationary phases to achieve optimal separation. Method 1 utilizes a traditional C18 column, a workhorse in reversed-phase chromatography, while Method 2 employs a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds through π-π interactions.[2]
Method 1: Reversed-Phase HPLC with a C18 Column
This method is based on the widely adopted EPA Method 8330B for nitroaromatics and utilizes a C18 stationary phase for separation based on hydrophobicity.[2][3]
Method 2: Reversed-Phase HPLC with a Phenyl-Hexyl Column
This method leverages the unique selectivity of a Phenyl-Hexyl stationary phase, which can provide enhanced resolution for aromatic and moderately polar analytes.[2]
Experimental Protocols
Sample Preparation
A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This stock solution is then diluted to a working concentration of 100 µg/mL with the initial mobile phase composition of the respective HPLC method.
Method 1: C18 Column Protocol
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm[4]
Method 2: Phenyl-Hexyl Column Protocol
-
Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Gradient elution
-
0-10 min: 50% Acetonitrile, 50% Water
-
10-15 min: Linear gradient to 70% Acetonitrile, 30% Water
-
15-20 min: Hold at 70% Acetonitrile, 30% Water
-
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm[4]
Data Presentation: Comparative Performance
The following table summarizes the expected performance of the two HPLC methods for the purity analysis of this compound and the separation from its key potential impurities.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Analyte Retention Time (min) | ~ 8.5 | ~ 12.2 |
| Resolution (Analyte vs. Impurity 1) | > 1.8 | > 2.5 |
| Resolution (Analyte vs. Impurity 2) | > 2.0 | > 2.8 |
| Peak Asymmetry (Tailing Factor) | < 1.2 | < 1.1 |
| Theoretical Plates | > 10,000 | > 12,000 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.08 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.25 µg/mL |
| Analysis Run Time (min) | 15 | 25 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC purity analysis and the relationship between the key experimental components.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical comparison of HPLC separation mechanisms.
Conclusion
Both the C18 and Phenyl-Hexyl column methods are suitable for the purity analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. The C18 method offers a simpler, isocratic separation with a shorter run time, making it suitable for routine quality control. In contrast, the Phenyl-Hexyl method provides superior resolution and sensitivity, which is advantageous for the analysis of complex samples or for method development and validation where baseline separation of all potential impurities is critical. Researchers and scientists are encouraged to evaluate both methods to determine the most appropriate for their specific application.
References
A Comparative Guide to the Synthesis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthesis methods for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a polysubstituted nitroaromatic compound. The methodologies discussed herein are supported by experimental data to facilitate an objective evaluation of their respective performances.
Introduction
This compound is a valuable intermediate in organic synthesis. The strategic placement of a nitro group on the sterically hindered 4-tert-butyl-2,6-dimethylbenzene core makes it a subject of interest for various applications. The primary synthetic challenge lies in achieving regioselective nitration with high yield and purity, given the directing effects of the alkyl substituents and the potential for isomer formation. This guide explores and compares the following key synthesis strategies:
-
Method 1: Classical Batch Nitration with Mixed Acids (HNO₃/H₂SO₄)
-
Method 2: Continuous Flow Nitration
-
Method 3: Nitration using Nitric Acid in Acetic Anhydride
-
Method 4: Multi-step Synthesis via a Halogenated Intermediate
Comparison of Synthesis Methods
The following table summarizes the quantitative data associated with the different synthesis methods for this compound and its analogues.
| Method | Nitrating Agent | Reaction Conditions | Starting Material | Product | Yield (%) | Reaction Time | Purity (%) | Key Observations |
| 1. Batch Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 0°C to 60°C | 1-tert-butyl-3,5-dimethylbenzene | This compound | <50 (after purification) | Several hours | Moderate | Prone to isomer formation and di-nitration, requiring extensive purification.[1] |
| 2. Continuous Flow | 98% HNO₃ / 98% H₂SO₄ | 30-60°C | o-xylene (analogue) | Nitro-o-xylenes | 94.1 | 60-240 seconds (residence time) | High (>99) | Enhanced safety, superior heat and mass transfer, and reduced formation of impurities.[2][3][4] |
| 3. Acetic Anhydride | HNO₃ in Acetic Anhydride | -65°C to -40°C | 4-tert-butyl-o-xylene (analogue) | Nitro-4-tert-butyl-o-xylene | Not specified | ~50 minutes | Not specified | Formation of nitroacetoxy adducts as intermediates. |
| 4. Multi-step | i) Br₂/Fe ii) HNO₃/H₂SO₄ | Not specified | 1-tert-butyl-3,5-dimethylbenzene | This compound | Not specified | Multi-step | Not specified | Targeted synthesis through a pre-functionalized intermediate.[2] |
Experimental Protocols
Method 1: Classical Batch Nitration with Mixed Acids (HNO₃/H₂SO₄)
This is the most conventional approach for the nitration of aromatic compounds.
Procedure:
-
To a stirred and cooled mixture of concentrated sulfuric acid, 1-tert-butyl-3,5-dimethylbenzene is added dropwise, maintaining the temperature between 0-5°C.
-
A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added slowly, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature (e.g., 2 hours at 5-10°C).
-
The reaction is quenched by pouring the mixture onto crushed ice.
-
The crude product is extracted with an organic solvent (e.g., dichloromethane), washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or recrystallization to yield this compound.
Note: Careful control of temperature is crucial to minimize the formation of di-nitrated byproducts and other isomers.[1] Purification can be challenging due to the similar polarities of the product and its isomers, often resulting in low isolated yields.[1]
Method 2: Continuous Flow Nitration
Continuous flow technology offers significant advantages in terms of safety, efficiency, and scalability for highly exothermic reactions like nitration.
General Procedure:
-
Two separate streams of reactants are prepared: one containing 1-tert-butyl-3,5-dimethylbenzene in a suitable solvent (if necessary) and the other a pre-mixed nitrating agent (e.g., 98% HNO₃ and 98% H₂SO₄).[2]
-
The two streams are continuously pumped at controlled flow rates into a microreactor or a tubular reactor.
-
The reactor is maintained at a specific temperature (e.g., 30-60°C) using a thermostat.[2]
-
The reaction mixture flows through the reactor for a defined residence time (e.g., 60-240 seconds).[2]
-
The output from the reactor is collected, quenched, and worked up in a similar manner to the batch process to isolate the product.
Advantages: The small reactor volume and high surface-area-to-volume ratio in continuous flow systems allow for excellent heat dissipation, preventing thermal runaways.[2] This precise temperature control leads to higher selectivity and purity of the product. Studies on analogous compounds like o-xylene have shown significantly higher yields (94.1%) and purity compared to batch processes.[3][4]
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for selecting a synthesis method for this compound based on key performance indicators.
Caption: A decision workflow for selecting the optimal synthesis method.
Signaling Pathways in Synthesis
The core of the primary synthesis methods involves the electrophilic aromatic substitution (EAS) mechanism. The key steps are illustrated below.
References
- 1. [PDF] Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues | Semantic Scholar [semanticscholar.org]
- 2. This compound | 6279-89-6 | Benchchem [benchchem.com]
- 3. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Spectral Properties of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene and Its Analogs
This guide provides a detailed comparison of the spectral data for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene and its structurally related analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for identifying and differentiating these compounds based on their unique spectral fingerprints. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Structural Analogs for Comparison
The following compounds have been selected for this comparative analysis due to their structural similarities to this compound, differing by the functional group at the 1-position (nitro vs. amino) and the presence or absence of the flanking methyl groups.
Unambiguous Structure Verification: A Comparative Guide to Analytical Techniques for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of research. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a polysubstituted nitroaromatic compound.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable insights into a molecule's connectivity and functional groups, X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution map of atomic positions in the solid state. This guide will delve into the experimental data and protocols for these techniques, offering a clear comparison of their capabilities and limitations in the structural elucidation of complex organic molecules.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key structural parameters that can be determined for this compound using X-ray crystallography and the corresponding information inferred from spectroscopic methods.
| Parameter | X-ray Crystallography | Spectroscopic Methods (NMR, IR, MS) |
| Connectivity | Directly observed atomic linkages | Inferred from correlations and fragmentation |
| Bond Lengths (Å) | Precise measurements (e.g., C-C, C-N, N-O) | Not directly measurable |
| Bond Angles (°) | Precise measurements (e.g., C-N-O, C-C-C) | Not directly measurable |
| Torsion Angles (°) | Precise measurements defining conformation | Inferred from coupling constants (NMR) |
| Stereochemistry | Absolute configuration can be determined | Can be inferred, often with ambiguity |
| Molecular Formula | Confirmed by the solved structure | Determined by MS and NMR |
| Functional Groups | Identified by atomic arrangement | Identified by characteristic signals/absorptions |
Deep Dive: Experimental Data and Insights
X-ray Crystallography: The Gold Standard
X-ray crystallography provides a definitive three-dimensional model of a molecule as it exists in a crystal lattice. For a molecule like this compound, this technique would yield precise data on the spatial arrangement of the bulky tert-butyl group and the two methyl groups relative to the nitro group on the benzene ring. This includes critical information on steric hindrance and its effect on bond angles and the planarity of the nitro group with respect to the aromatic ring.
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| C-N bond length (Å) | 1.48 |
| N-O bond lengths (Å) | 1.22, 1.23 |
| C-N-O bond angles (°) | 117.5, 118.0 |
| Dihedral angle (Benzene ring - NO₂) | 65.4° |
Note: The above data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic experiment.
Spectroscopic Techniques: A Complementary Picture
While not providing a 3D structure directly, spectroscopic methods offer a wealth of information that, when combined, can lead to a confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for determining the carbon-hydrogen framework. For this compound, ¹H NMR is expected to show characteristic singlets for the tert-butyl and methyl protons due to the absence of adjacent protons. The aromatic protons would also appear as a singlet, albeit with a chemical shift influenced by the electron-withdrawing nitro group.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The presence of the nitro group would be confirmed by strong, characteristic stretching frequencies.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the molecular structure.
Spectroscopic Data for Structural Elucidation:
| Technique | Observation | Interpretation |
| ¹H NMR | Singlet (~1.3 ppm, 9H), Singlet (~2.4 ppm, 6H), Singlet (~7.5 ppm, 2H) | tert-butyl group, two methyl groups, two aromatic protons |
| ¹³C NMR | Signals for quaternary carbons, methyl carbons, and aromatic carbons | Confirms the carbon skeleton |
| IR (cm⁻¹) | Strong absorptions at ~1520 and ~1350 | Asymmetric and symmetric NO₂ stretching |
| MS (m/z) | Molecular ion peak (M⁺) at 207.13 | Corresponds to the molecular formula C₁₂H₁₇NO₂ |
Experimental Workflows
The following diagram illustrates the general workflows for structural validation using X-ray crystallography versus spectroscopic methods.
Caption: A flowchart comparing the definitive 3D structure determination by X-ray crystallography with the inferential 2D structural proposal from spectroscopic data.
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A suitable solvent system might involve a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane). The solution is filtered to remove any particulate matter and allowed to stand undisturbed in a loosely covered vial.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).
IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of the compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.
-
Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then ionized, typically by electron impact (EI) or chemical ionization (CI).
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.
-
Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce structural features.
A Comparative Guide to 1-Nitro-4-tert-butyl-2,6-dimethylbenzene for Researchers
For researchers, scientists, and drug development professionals, precise chemical identification and characterization are paramount. This guide provides a comparative analysis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a substituted nitroaromatic compound, against its structural isomer and other related nitrobenzene derivatives. This document outlines its synthesis, spectral properties (where available), and potential applications, with a focus on providing clear, actionable data and experimental protocols.
Chemical Identity and Properties
This compound is a polysubstituted nitroaromatic compound with the CAS number 6279-89-6. Its structure features a benzene ring substituted with one nitro group, one bulky tert-butyl group, and two methyl groups. This specific arrangement of substituents places the compound within the complex field of substituted benzene chemistry, where steric and electronic effects play a crucial role in its reactivity.
A common point of confusion arises with its structural isomer, 1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2), which has a different substitution pattern on the benzene ring. It is crucial to distinguish between these two compounds as their physical and chemical properties, and consequently their biological activities, are expected to differ.
Table 1: Chemical Identifiers and Physical Properties
| Property | This compound | 1-tert-Butyl-4-nitrobenzene |
| CAS Number | 6279-89-6 | 3282-56-2 |
| IUPAC Name | 5-tert-butyl-1,3-dimethyl-2-nitrobenzene | 1-tert-butyl-4-nitrobenzene |
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 207.27 g/mol | 179.22 g/mol |
| Appearance | - | Light yellow to orange clear liquid |
| Boiling Point | - | 258.6°C at 760mmHg |
Synthesis and Experimental Protocol
The primary route for the synthesis of this compound is through the electrophilic aromatic substitution (EAS) of its precursor, 1-tert-butyl-3,5-dimethylbenzene. The directing effects of the existing alkyl substituents (the tert-butyl and two methyl groups) guide the incoming nitro group. While alkyl groups are generally ortho-, para-directors, the significant steric hindrance imposed by the large tert-butyl group and the two flanking methyl groups heavily influences the position of nitration.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
1-tert-butyl-3,5-dimethylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of 1-tert-butyl-3,5-dimethylbenzene in dichloromethane.
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the substrate while maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.
-
Characterize the purified product by NMR and IR spectroscopy.
Caption: Synthesis workflow for this compound.
Spectral Analysis and Comparison
Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound. While experimental spectral data for this compound is not widely available, we can predict its characteristic signals based on its structure and compare them with the available data for its isomer, 1-tert-Butyl-4-nitrobenzene.
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Technique | This compound (Predicted/Expected) | 1-tert-Butyl-4-nitrobenzene (Experimental) |
| ¹H NMR | Singlet for tert-butyl protons (~1.3 ppm), Singlets for two methyl groups (~2.2-2.5 ppm), Singlet for the aromatic proton. | Doublet for two aromatic protons (~7.5 ppm), Doublet for two aromatic protons (~8.2 ppm), Singlet for tert-butyl protons (~1.3 ppm). |
| ¹³C NMR | Signals for tert-butyl carbon, methyl carbons, and aromatic carbons. The carbon bearing the nitro group will be significantly downfield. | Signals for tert-butyl carbon, and aromatic carbons. The carbon bearing the nitro group is observed at ~150 ppm. |
| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for the nitro group (~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹), C-H stretching and bending vibrations for alkyl groups and the aromatic ring. | Strong absorption bands corresponding to the nitro group (e.g., ~1520 cm⁻¹ and ~1345 cm⁻¹). |
Note: The predicted values for this compound are based on general principles of NMR and IR spectroscopy and may not reflect the exact experimental values.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the broader class of nitroaromatic compounds is known to exhibit significant biological activity, particularly as antimicrobial agents. The electron-withdrawing nature of the nitro group is crucial for this activity.
Mechanism of Antimicrobial Action
The antimicrobial effect of many nitroaromatic compounds is believed to proceed via a reductive activation pathway within the target microorganism. This process can be summarized as follows:
-
Entry into the cell: The nitroaromatic compound passively diffuses into the microbial cell.
-
Reductive Activation: Intracellular nitroreductases, enzymes present in many bacteria and fungi, reduce the nitro group of the compound. This reduction can be a one-electron or two-electron process, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamino derivatives, as well as radical anions.
-
Cellular Damage: These reactive intermediates can cause widespread cellular damage by several mechanisms:
-
DNA Damage: Covalent binding to DNA, causing strand breaks and inhibiting replication and transcription.
-
Oxidative Stress: The radical anions can react with molecular oxygen to produce superoxide radicals, leading to oxidative stress that damages proteins, lipids, and nucleic acids.
-
Enzyme Inhibition: The reactive intermediates can inhibit essential enzymes involved in microbial metabolism.
-
This mechanism of action makes nitroaromatic compounds effective against a range of anaerobic and microaerophilic bacteria, as well as some fungi and protozoa.
Caption: Reductive activation of nitroaromatic compounds in microorganisms.
Experimental Protocol: Assessing Antimicrobial Activity
A standard method to assess the antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microbial culture and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (medium with inoculum and a standard antibiotic) and negative control wells (medium with inoculum and the vehicle used to dissolve the test compound). Also include a sterility control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm using a plate reader.
-
To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no visible growth is plated on agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Conclusion
This compound is a substituted nitroaromatic compound with potential for further investigation, particularly in the field of antimicrobial research. While the lack of readily available experimental data for this specific compound presents a challenge, this guide provides a framework for its synthesis and characterization. By comparing its expected properties with those of its well-characterized isomer, 1-tert-Butyl-4-nitrobenzene, and understanding the general mechanism of action of nitroaromatic compounds, researchers can design experiments to explore its potential applications. The provided protocols offer a starting point for the synthesis and biological evaluation of this and other related nitroaromatic derivatives. Clear and precise identification remains a critical first step in any such investigation.
A Comparative Guide to the Analysis of Isomeric Purity in 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical intermediates is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, a key building block in various synthetic pathways.
The synthesis of this compound is primarily achieved through the electrophilic nitration of 1-tert-butyl-3,5-dimethylbenzene.[1] Due to the directing effects of the alkyl substituents and significant steric hindrance from the bulky tert-butyl group and the two methyl groups, the formation of isomeric byproducts is a notable challenge.[1] Understanding the isomeric profile is therefore paramount for quality control and process optimization.
This guide explores three principal analytical techniques for isomeric purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Potential Isomeric Impurities
The nitration of 1-tert-butyl-3,5-dimethylbenzene can theoretically lead to the formation of several isomers. The primary product is the desired this compound. However, alternative positions on the aromatic ring can also undergo nitration, leading to impurities such as:
-
2-Nitro-5-tert-butyl-1,3-dimethylbenzene: Nitration at a position ortho to the tert-butyl group.
-
3-Nitro-5-tert-butyl-1,3-dimethylbenzene: Nitration at a position meta to the tert-butyl group.
The relative abundance of these isomers is influenced by reaction conditions, including the nitrating agent, temperature, and reaction time.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity determination depends on factors such as the required sensitivity, resolution, and the availability of instrumentation. Below is a comparative summary of GC, HPLC, and NMR for the analysis of this compound.
| Analytical Technique | Principle of Separation/Detection | Resolution of Isomers | Speed of Analysis | Throughput | Quantitative Accuracy |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High | Fast | High | Excellent |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | High to Excellent | Moderate | High | Excellent |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation based on the unique magnetic environments of atomic nuclei. | Excellent | Slow | Low | Good to Excellent |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of nitroaromatic compounds and can be adapted for the specific analysis of this compound.
Gas Chromatography (GC-FID) Protocol
Gas chromatography is a powerful technique for separating volatile compounds. For nitroaromatic isomers, a non-polar capillary column is often effective, as it separates compounds primarily based on their boiling points.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm I.D. and a film thickness of 0.25 µm, is a suitable choice.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Reversed-phase HPLC is a versatile method for separating a wide range of organic molecules, including isomers of nitroaromatic compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 60% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60% acetonitrile in water) to a concentration of approximately 0.1 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
¹H NMR spectroscopy provides detailed structural information and can be used to differentiate and quantify isomers based on the distinct chemical shifts and coupling patterns of their protons.
-
Instrumentation: NMR spectrometer (a field strength of 400 MHz or higher is recommended for better resolution).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
A standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay of at least 5 times the longest T₁ of the protons of interest should be used for accurate quantification.
-
-
Data Analysis: The relative integration of specific, well-resolved proton signals corresponding to each isomer can be used to determine their molar ratio. For example, the aromatic protons or the methyl protons of each isomer will have unique chemical shifts.
Visualizing the Workflow and Relationships
To better illustrate the processes and relationships discussed, the following diagrams have been generated.
Caption: Synthesis of this compound and potential isomeric byproducts.
Caption: General analytical workflow for the determination of isomeric purity.
Conclusion
The analysis of the isomeric purity of this compound can be effectively achieved using GC, HPLC, and NMR spectroscopy.
-
GC offers a rapid and high-throughput method, particularly suitable for routine quality control where the primary goal is to quantify known volatile isomers.
-
HPLC provides excellent separation for a broader range of polarities and is a robust method for quantifying isomeric impurities.[2]
-
NMR stands out for its ability to provide unambiguous structural confirmation of the isomers present and can be used for quantification without the need for individual isomer standards, provided that unique and well-resolved signals are available for each isomer.
The choice of the optimal method will depend on the specific requirements of the analysis, including the expected level of impurities, the need for structural elucidation, and the desired sample throughput. For comprehensive characterization, a combination of these techniques is often employed, with GC or HPLC used for routine purity checks and NMR for definitive structural assignment and as a primary quantitative method.
References
A Comparative Guide to 1-Nitro-4-tert-butyl-2,6-dimethylbenzene and Other Nitroaromatic Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, nitroaromatic compounds are indispensable building blocks, primarily serving as precursors to anilines and other valuable nitrogen-containing molecules. The choice of a specific nitroaromatic substrate can significantly influence reaction outcomes, including yield, selectivity, and reaction kinetics. This guide provides an objective comparison of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene with other nitroaromatic compounds, focusing on its performance in synthetic applications, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a polysubstituted nitroaromatic compound characterized by a high degree of steric hindrance around the nitro group.[1] This steric congestion, arising from the two ortho-methyl groups and the para-tert-butyl group, profoundly impacts its reactivity and synthetic utility. Its primary application lies in its reduction to the corresponding aniline, 4-tert-butyl-2,6-dimethylaniline, a valuable intermediate in the synthesis of antioxidants, polymer stabilizers, and potentially as a building block in medicinal chemistry.[2]
Synthesis of this compound
The most common method for the synthesis of this compound is the electrophilic nitration of its precursor, 1-tert-butyl-3,5-dimethylbenzene. The directing effects of the alkyl substituents guide the incoming nitro group. While alkyl groups are generally ortho, para-directing, the significant steric hindrance from the bulky tert-butyl group and the two flanking methyl groups makes the regioselective synthesis of the desired isomer a key challenge.[1]
Experimental Protocol: Nitration of 1-tert-butyl-3,5-dimethylbenzene
Materials:
-
1-tert-butyl-3,5-dimethylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
-
While maintaining the temperature below 10°C, slowly add 1-tert-butyl-3,5-dimethylbenzene to the nitrating mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Comparative Performance in Synthesis: The Reduction to Anilines
The reduction of the nitro group to an amine is a cornerstone transformation in organic synthesis. The steric and electronic environment of the nitroaromatic compound significantly affects the rate and efficiency of this reaction.
General Reaction Pathway:
Caption: General workflow for the reduction of a nitroaromatic compound to an aniline.
Influence of Steric Hindrance and Electronic Effects
The rate of catalytic hydrogenation of nitroaromatics is influenced by both steric and electronic factors.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring generally increase the rate of reduction by making the nitro group more electrophilic. Conversely, electron-donating groups tend to decrease the reaction rate.[3]
-
Steric Hindrance: Bulky substituents ortho to the nitro group can hinder the approach of the substrate to the catalyst surface, thereby slowing down the reaction rate.[4]
This compound is an example of a substrate where both effects are at play. The alkyl groups are electron-donating, which would be expected to slow the reaction. More significantly, the two ortho-methyl groups create substantial steric hindrance around the nitro group.
Comparative Data for Catalytic Hydrogenation
| Substrate | Structure | Key Features | Expected Relative Rate of Reduction | Representative Yield (%) |
| Nitrobenzene | C₆H₅NO₂ | Unsubstituted, baseline for comparison. | Fast | >95 |
| 4-Nitrotoluene | CH₃C₆H₄NO₂ | Electron-donating group para to NO₂. | Slower than nitrobenzene | >95 |
| 2,6-Dimethylnitrobenzene | (CH₃)₂C₆H₃NO₂ | Two ortho-methyl groups causing steric hindrance. | Significantly slower than nitrobenzene | ~70-80 (under harsher conditions)[4] |
| This compound | C₁₀H₁₃NO₂ | Two ortho-methyl groups and a para-tert-butyl group (electron-donating and bulky). | Expected to be the slowest among the compared compounds due to severe steric hindrance. | High yields are achievable, but likely require longer reaction times or more forcing conditions. |
| 4-Chloronitrobenzene | ClC₆H₄NO₂ | Electron-withdrawing group para to NO₂. | Faster than nitrobenzene | >95 (with potential for dehalogenation)[4] |
Note: The yields are representative and can vary significantly based on the catalyst, solvent, temperature, and pressure used.
Experimental Protocol: Comparative Catalytic Hydrogenation
This protocol can be used to compare the reduction rates and yields of different nitroaromatic compounds.
Materials:
-
Nitroaromatic compounds (e.g., Nitrobenzene, 4-Nitrotoluene, 2,6-Dimethylnitrobenzene, this compound)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Magnetic stirrer
-
Reaction flask
-
TLC plates and developing chamber
-
Celite
Procedure:
-
In a reaction flask, dissolve a known amount of the nitroaromatic compound in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude aniline product.
-
Purify the product if necessary and calculate the yield.
By running these reactions in parallel under identical conditions, a direct comparison of the reactivity of the different nitroaromatic compounds can be made.
Logical Workflow for Comparative Analysis
References
Benchmarking the efficiency of different nitrating agents for dimethylbenzene synthesis
For Researchers, Scientists, and Drug Development Professionals
The nitration of dimethylbenzene (xylene) is a fundamental reaction in organic synthesis, yielding nitroxylene isomers that are crucial precursors for a wide range of pharmaceuticals, dyes, and agrochemicals. The choice of nitrating agent significantly impacts the efficiency, regioselectivity, and environmental footprint of this process. This guide provides an objective comparison of various nitrating agents for dimethylbenzene synthesis, supported by experimental data and detailed protocols.
Comparison of Nitrating Agent Efficiency
The efficiency of different nitrating agents is evaluated based on conversion rates, product yields, and, most critically, the isomeric distribution of the resulting mononitroxylenes. The desired isomer often depends on the specific synthetic pathway. For instance, in the synthesis of certain pharmaceuticals, achieving high selectivity for a particular nitroxylene isomer is paramount.
Quantitative Data Summary
The following tables summarize the performance of various nitrating agents for the mononitration of o-xylene, m-xylene, and p-xylene.
Table 1: Nitration of o-Xylene
| Nitrating Agent/Catalyst | 3-nitro-o-xylene (%) | 4-nitro-o-xylene (%) | Conversion/Yield (%) | Reference |
| HNO₃ / H₂SO₄ (Mixed Acid) | 55 | 45 | - | [1][2] |
| HNO₃ / Zeolite-β | 35 | 65 | - | [1] |
| Zr(NO₃)₄ | 35 | 65 | - | [1] |
| NaNO₂ / Trifluoroacetic Acid | 53 | 47 | - | [1] |
| NaNO₃ / Trifluoroacetic Acid | 61 | 39 | - | [1] |
| Fuming HNO₃ / PPA / H-Y Zeolite | - | 71 | 85.4 | [3] |
| Bismuth Subnitrate / Thionyl Chloride | 25 | 75 | 92 (Yield) | [4] |
Table 2: Nitration of m-Xylene
| Nitrating Agent/Catalyst | 2-nitro-m-xylene (%) | 4-nitro-m-xylene (%) | 5-nitro-m-xylene (%) | Conversion/Yield (%) | Reference |
| HNO₃ / H₂SO₄ (Mixed Acid) | 14 | 86 | - | - | [1][2] |
| HNO₃ / Zeolite-β | - | 87 | - | 95 (Yield) | [1] |
| Zr(NO₃)₄ | 10 | 90 | - | - | [1] |
| Dinitrogen Pentoxide (N₂O₅) | - | Major Product | - | Quantitative | [5] |
| Fuming HNO₃ | - | - | - | - | [6] |
| Bismuth Subnitrate / Thionyl Chloride | 78 | 22 | - | 94 (Yield) | [4] |
Table 3: Nitration of p-Xylene
| Nitrating Agent/Catalyst | 2-nitro-p-xylene (%) | Conversion/Yield (%) | Reference | | :--- | :--- | :--- | | HNO₃ / Zeolite-β | 100 | 85 (Yield) |[1] | | Mixed Acid (Stepwise) | Mononitration is facile | - |[7] | | Bismuth Subnitrate / Thionyl Chloride | 100 | 90 (Yield) |[4] |
Experimental Protocols
Detailed methodologies for key nitration experiments are provided below.
Protocol 1: Nitration with Mixed Acid (General Procedure)
This protocol describes the conventional method for nitrating dimethylbenzenes.
-
Preparation of Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.[8] The typical ratio can vary, but a common mixture is 20% nitric acid, 60% sulfuric acid, and 20% water.
-
Reaction: Slowly add dimethylbenzene to the chilled nitrating mixture while maintaining the temperature below a specified limit (e.g., 30°C for xylene) to prevent dinitration.[7]
-
Reaction Time: Stir the mixture for a designated period (e.g., 30-60 minutes).
-
Work-up: Pour the reaction mixture over crushed ice and separate the organic layer.
-
Purification: Wash the organic layer with a dilute sodium bicarbonate solution, followed by water. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and purify the product by distillation or chromatography.
Protocol 2: Zeolite-Catalyzed Nitration
This method offers a more environmentally benign alternative to mixed acid.
-
Catalyst Activation: Activate the zeolite catalyst (e.g., Zeolite-β) by heating it at a high temperature (e.g., 500°C) for several hours before use.[9]
-
Reaction Setup: In a round-bottom flask, add the dimethylbenzene, the activated zeolite catalyst, and a solvent such as dichloroethane.[1]
-
Addition of Nitrating Agent: Heat the mixture to reflux and add 70% nitric acid dropwise over a period of several hours.[1]
-
Water Removal: Continuously remove the water formed during the reaction using a Dean-Stark apparatus.[1]
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter off the catalyst. Wash the filtrate with a base to remove excess acid, followed by water. Dry the organic layer and separate the isomers by vacuum distillation.[1]
Protocol 3: Nitration using Bismuth Subnitrate and Thionyl Chloride
This protocol outlines a milder nitration method with high selectivity.
-
Reaction Setup: In a round-bottom flask fitted with a condenser, charge the dimethylbenzene, dry dichloromethane, and thionyl chloride.[4]
-
Addition of Bismuth Subnitrate: Stir the mixture and add bismuth subnitrate.[4]
-
Reaction: Stir the mixture vigorously at room temperature for the specified time.
-
Work-up: Filter the reaction mixture to remove inorganic materials.
-
Purification: Wash the filtrate with dilute HCl and water. Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.[4]
Reaction Mechanisms and Workflows
The following diagrams illustrate the general electrophilic aromatic substitution mechanism for nitration and a typical experimental workflow for comparing nitrating agents.
References
- 1. US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 2. EP1323705B1 - A process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 3. WO2011025912A2 - Process for the nitration of o-xylene and related compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ias.ac.in [ias.ac.in]
Comparative Analysis of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available data on the characterization and validation of these compounds, presenting a comparative analysis of their potential biological activities.
Introduction to this compound Derivatives
This compound and its analogs are polysubstituted nitroaromatic compounds. The arrangement of a nitro group, a bulky tert-butyl group, and two methyl groups on a benzene ring creates a unique chemical structure governed by the interplay of steric and electronic effects.[1] The primary route for the synthesis of these compounds involves the electrophilic aromatic substitution of the precursor, 1-tert-butyl-3,5-dimethylbenzene.[1] Nitroaromatic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which often depend on the reduction of the nitro group within target cells.
Comparative Performance: Antimicrobial and Herbicidal Potential
While specific quantitative data for the direct comparison of this compound derivatives is limited in publicly available literature, the broader class of nitroaromatic compounds has demonstrated significant potential in various applications.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit a wide range of antimicrobial activities.[2] Their mechanism of action is often attributed to the reductive bioactivation of the nitro group by microbial nitroreductases, leading to the formation of reactive nitrogen species that can damage cellular components, including DNA.
For context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of other nitroaromatic compounds against various pathogens. This data, from studies on related compounds, can serve as a benchmark for future investigations into this compound derivatives.
| Compound/Drug | Organism | MIC (μg/mL) | Reference |
| Amoxicillin | E. coli (MDR) | 250 | [2] |
| Compound 3 (a 2,4-dinitrophenyl hybrid) | E. coli (MDR) | 64.5 | [2] |
| Amoxicillin | P. aeruginosa | >500 | [2] |
| Compound 4 (a 2,4-dinitrophenyl hybrid) | P. aeruginosa | 125 | [2] |
| Metronidazole | Various Anaerobic Bacteria | 0.25 - 8 | General Knowledge |
| Chloramphenicol | Various Bacteria | 2 - 10 | General Knowledge |
Herbicidal Activity
Dinitrobenzene compounds, particularly those with alkyl substitutions, have been investigated for their herbicidal properties. A patent from 1961 describes the use of dinitropolyalkyl benzenes, such as 5-tert-butyl-2,4-dinitro-m-xylene and 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene, for the selective control of noxious grasses like crabgrass.[3] While specific IC50 values are not provided in the patent, the document highlights their potent herbicidal activity against grasses with minimal impact on broadleaf plants.[3]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in the broth medium.
-
Inoculum Preparation: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Herbicidal Activity Screening: Seed Germination and Early Seedling Growth Assay
This assay evaluates the effect of a compound on the early developmental stages of a target plant species.
Objective: To assess the inhibitory effect of a test compound on seed germination and seedling growth.
Materials:
-
Test compound
-
Seeds of a target weed species (e.g., crabgrass) and a crop species (for selectivity)
-
Petri dishes or multi-well plates with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Dissolve the test compound in a suitable solvent and prepare a series of dilutions in distilled water or a nutrient solution.
-
Seed Plating: Place a set number of seeds on the filter paper in each petri dish or well.
-
Treatment Application: Add a defined volume of the test solution to each dish/well. A control group should be treated with the solvent solution without the test compound.
-
Incubation: Place the dishes/plates in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percentage of inhibition for each parameter compared to the control. The IC50 value (the concentration causing 50% inhibition) can be determined through dose-response analysis.
Visualizing Experimental and Logical Workflows
Understanding the workflow of compound synthesis, screening, and validation is crucial for efficient research. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Workflow for the synthesis and biological evaluation of derivatives.
The potential mechanism of action for nitroaromatic antimicrobial compounds involves a critical activation step by bacterial enzymes.
Caption: Proposed mechanism of action for nitroaromatic antimicrobials.
Conclusion
This compound derivatives belong to a class of compounds with recognized potential in antimicrobial and herbicidal applications. While specific comparative data for these particular derivatives is not yet widely available, this guide provides a framework for their evaluation based on established protocols and data from related nitroaromatic compounds. Further research is warranted to fully characterize the biological activity of these specific derivatives and to elucidate their structure-activity relationships. The provided experimental workflows and conceptual diagrams offer a starting point for researchers entering this promising field of study.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Nitro-4-tert-butyl-2,6-dimethylbenzene, ensuring laboratory safety and regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is synthesized from the SDS of structurally similar compounds, including 1-tert-Butyl-4-nitrobenzene and 4-tert-butyl-1-methyl-2-nitrobenzene. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Immediate Safety and Hazard Information
This compound and related nitroaromatic compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Immediate action is required in case of exposure.
First Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[1][3]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1][3]
-
Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes, ensuring to flush under the eyelids. Seek immediate medical attention.[1]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3]
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is essential to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear chemically impermeable gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin contact.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |
Handling and Storage:
-
Handle in a well-ventilated place, wearing suitable protective clothing.[3]
-
Avoid contact with skin and eyes and the formation of dust and aerosols.[3]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with hazardous waste regulations. This material should be treated as a hazardous waste.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Segregate it from other laboratory waste streams to prevent accidental mixing with incompatible materials.
-
-
Containerization:
-
Place the waste in a suitable, properly labeled, and securely closed container. The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and the chemical name: "this compound".
-
-
Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.[3]
-
Remove all sources of ignition.[3]
-
Wear the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it into a suitable container for disposal.[1] Do not discharge into sewer systems.[3]
-
-
Disposal Procedure:
-
The primary method of disposal is through a licensed chemical destruction facility.[3]
-
Controlled incineration with flue gas scrubbing is a possible disposal method for the chemical and its combustible packaging materials.[3]
-
Do not dispose of the material in a sanitary landfill.[3]
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
-
Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable for other purposes before disposal in a sanitary landfill.[3]
-
Disposal Workflow Diagram
References
Personal protective equipment for handling 1-Nitro-4-tert-butyl-2,6-dimethylbenzene
Disclaimer: No specific Safety Data Sheet (SDS) was available for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene (CAS No. 6279-89-6) at the time of this document's creation. The following information is based on the general hazards associated with nitroaromatic compounds and best practices for handling powdered chemicals. It is imperative to consult the specific SDS for this compound as soon as it becomes available and to conduct a thorough risk assessment before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The content is designed to offer procedural, step-by-step guidance to ensure safe operational handling and disposal.
Hazard Identification and Classification
Based on structurally similar nitroaromatic compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] Nitroaromatic compounds, as a class, can also pose risks of being combustible.
Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile gloves are a common choice, but compatibility should be verified. Consider double gloving. |
| Eyes/Face | Safety glasses with side shields or Goggles, Face shield | Use goggles and a face shield when there is a risk of splashing or aerosol generation. |
| Body | Laboratory coat, Chemical-resistant apron or coveralls | A lab coat should be worn at a minimum. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or coveralls are recommended. |
| Respiratory | NIOSH-approved respirator | A respirator with a particulate filter (N95 or higher) is recommended, especially when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is necessary to minimize exposure and ensure safety.
Experimental Workflow for Handling Powdered this compound
Caption: Workflow for the safe handling of powdered this compound.
Detailed Experimental Protocol:
-
Preparation:
-
If a specific SDS is available, review it thoroughly. Conduct a comprehensive risk assessment for the planned experiment.
-
Put on all required PPE as outlined in the table above.
-
Designate a specific work area, preferably a certified chemical fume hood, for handling the compound. Ensure the work surface is clean and free of contaminants.
-
Assemble all necessary equipment (e.g., spatula, weighing paper, beakers, stir bars) and reagents.
-
-
Handling (inside a chemical fume hood):
-
Carefully weigh the desired amount of the powdered compound. To minimize the generation of dust, avoid rapid movements.
-
Gently transfer the weighed powder to the reaction vessel.
-
If dissolving the compound, add the solvent slowly to the powder to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all equipment that came into contact with the chemical using an appropriate solvent.
-
Collect all waste, including contaminated PPE, weighing paper, and cleaning materials, in a designated, sealed, and clearly labeled waste container.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and labeled hazardous waste container. This includes unused compound, contaminated weighing paper, and disposable labware. |
| Liquid Waste | Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as solid hazardous waste in the designated container. |
General Disposal Guidelines:
-
Never dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. The material can likely be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
